4-Fluoro-2-(trifluoromethyl)phenylacetic acid
Description
Properties
IUPAC Name |
2-[4-fluoro-2-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-6-2-1-5(3-8(14)15)7(4-6)9(11,12)13/h1-2,4H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUFUJMVNODTAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372164 | |
| Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195447-80-4 | |
| Record name | 4-Fluoro-2-(trifluoromethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195447-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-fluoro-2-(trifluoromethyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-2-(trifluoromethyl)phenylacetic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both fluorine and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability and binding affinity to target molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors. The presented methodologies include the Grignard reagent route, the nitrile hydrolysis pathway, and the Willgerodt-Kindler reaction, each offering distinct advantages depending on the available starting materials and desired scale of production.
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. This compound serves as a critical intermediate in the production of a range of bioactive compounds. The presence of the fluoro and trifluoromethyl groups on the phenylacetic acid scaffold can significantly influence lipophilicity, pKa, and metabolic pathways of the final products. This guide details the most pertinent synthetic strategies for obtaining this important molecule, providing a comparative analysis of the different routes and their associated experimental considerations.
Synthetic Pathways
Three principal synthetic pathways for the preparation of this compound have been identified and are detailed below.
Grignard Reagent Carboxylation Route
This classic approach involves the formation of a Grignard reagent from an appropriately substituted aryl halide, followed by carboxylation with carbon dioxide. The key starting material for this route is 1-bromo-4-fluoro-2-(trifluoromethyl)benzene.
Experimental Protocol:
Step 1: Formation of 4-Fluoro-2-(trifluoromethyl)phenylmagnesium bromide In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), magnesium turnings are placed in anhydrous tetrahydrofuran (THF). A small amount of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene is added to initiate the reaction, which can be evidenced by a gentle reflux. The remaining bromide, dissolved in anhydrous THF, is then added dropwise at a rate that maintains a steady reflux. After the addition is complete, the reaction mixture is typically heated at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation The freshly prepared Grignard reagent is cooled in an ice bath. Solid carbon dioxide (dry ice), crushed into a powder, is then added portion-wise to the stirred solution. Alternatively, the Grignard solution can be added slowly to a slurry of dry ice in anhydrous THF. A viscous slurry is typically formed. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.
Step 3: Work-up and Isolation The reaction is quenched by the slow addition of aqueous hydrochloric acid or sulfuric acid. This protonates the magnesium carboxylate salt and dissolves any unreacted magnesium. The aqueous layer is then extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
| Reagent/Parameter | Quantity/Condition |
| 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene | 1.0 eq |
| Magnesium Turnings | 1.2 eq |
| Anhydrous THF | Varies |
| Carbon Dioxide (solid) | Excess |
| Aqueous Acid (e.g., 1 M HCl) | Sufficient for quench and acidification |
| Typical Yield | 60-80% |
Nitrile Hydrolysis Route
This two-step sequence involves the synthesis of 4-fluoro-2-(trifluoromethyl)phenylacetonitrile followed by its hydrolysis to the corresponding carboxylic acid. This route often provides high yields and is amenable to large-scale synthesis. The synthesis of the nitrile intermediate typically starts from 4-fluoro-2-(trifluoromethyl)benzyl bromide.
Experimental Protocol:
Step 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile 4-Fluoro-2-(trifluoromethyl)benzyl bromide is dissolved in a suitable solvent mixture, such as ethanol and water. An aqueous solution of sodium cyanide or potassium cyanide is then added, and the reaction mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The remaining aqueous layer is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude nitrile, which can be purified by distillation or chromatography.
Step 2: Hydrolysis of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile The crude or purified nitrile is mixed with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide). The mixture is then heated to reflux for several hours until the hydrolysis is complete (monitoring by TLC or LC-MS).
-
Acid Hydrolysis: After cooling, the reaction mixture is poured onto ice and the precipitated solid is collected by filtration, washed with cold water, and dried.
-
Base Hydrolysis: After cooling, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. The solid is then collected by filtration, washed with cold water, and dried.
Recrystallization from an appropriate solvent can be performed for further purification.
| Reagent/Parameter | Quantity/Condition (Nitrile Synthesis) | Quantity/Condition (Hydrolysis) |
| 4-Fluoro-2-(trifluoromethyl)benzyl bromide | 1.0 eq | - |
| Sodium Cyanide | 1.1 - 1.5 eq | - |
| Solvent (e.g., Ethanol/Water) | Varies | - |
| 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile | - | 1.0 eq |
| Hydrolysis Reagent (e.g., 50% H₂SO₄) | - | Varies |
| Reaction Temperature | Reflux | Reflux |
| Typical Yield (Nitrile Synthesis) | 85-95% | - |
| Typical Yield (Hydrolysis) | >90% | - |
Willgerodt-Kindler Reaction Route
The Willgerodt-Kindler reaction provides a method for converting an aryl methyl ketone into a phenylacetic acid derivative. This route requires 1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanone as the starting material. The reaction proceeds through a thioamide intermediate, which is subsequently hydrolyzed.
Experimental Protocol:
Step 1: Synthesis of the Thioamide A mixture of 1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanone, elemental sulfur, and morpholine is heated, typically at reflux. The reaction can be carried out neat or in a high-boiling solvent like pyridine or dimethylformamide. The reaction progress is monitored by TLC. Once the starting ketone is consumed, the reaction mixture is cooled.
Step 2: Hydrolysis of the Thioamide The crude thioamide is directly subjected to hydrolysis without purification. An aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide) is added to the reaction mixture, which is then heated at reflux for an extended period to ensure complete conversion to the carboxylic acid. The work-up procedure is similar to that described for the nitrile hydrolysis route, involving either direct filtration of the precipitated acid (acidic work-up) or acidification followed by filtration (basic work-up).
| Reagent/Parameter | Quantity/Condition (Thioamide Formation) | Quantity/Condition (Hydrolysis) |
| 1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanone | 1.0 eq | - |
| Sulfur | 2.0 - 3.0 eq | - |
| Morpholine | 2.0 - 4.0 eq | - |
| Thioamide Intermediate | - | 1.0 eq |
| Hydrolysis Reagent (e.g., conc. H₂SO₄) | - | Varies |
| Reaction Temperature | Reflux | Reflux |
| Typical Yield (Overall) | 40-60% | - |
Data Summary
| Synthetic Route | Starting Material | Key Intermediates | Typical Overall Yield | Advantages | Disadvantages |
| Grignard Carboxylation | 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene | Grignard Reagent | 60-80% | Direct, one-pot conversion from aryl bromide. | Requires strictly anhydrous conditions; Grignard reagent formation can be sensitive. |
| Nitrile Hydrolysis | 4-Fluoro-2-(trifluoromethyl)benzyl bromide | Phenylacetonitrile | 75-90% | High yielding; tolerant of various functional groups; scalable. | Two-step process; use of toxic cyanides. |
| Willgerodt-Kindler | 1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanone | Thioamide | 40-60% | Utilizes a readily available ketone starting material. | Often requires harsh reaction conditions; can produce odorous sulfur byproducts; moderate yields. |
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic pathways. The choice of the most suitable route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities. The Grignard carboxylation offers a direct conversion but demands stringent reaction conditions. The nitrile hydrolysis route is generally high-yielding and robust, making it attractive for larger-scale production, despite the need to handle cyanides. The Willgerodt-Kindler reaction provides an alternative from a different class of starting material, though often with more moderate yields. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the optimal synthetic strategy for their specific needs.
chemical properties of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid
An In-depth Technical Guide on the Core Chemical Properties of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its structural features—a phenylacetic acid core substituted with both a fluorine atom and a trifluoromethyl group—impart unique chemical properties that are highly sought after in medicinal chemistry and materials science. The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document provides a comprehensive overview of its chemical properties, supported by available data, representative experimental protocols, and logical diagrams to illustrate its significance.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 195447-80-4 | [1][2][3] |
| Molecular Formula | C₉H₆F₄O₂ | [2][3][4] |
| Molecular Weight | 222.14 g/mol | [2][4] |
| IUPAC Name | 2-[4-fluoro-2-(trifluoromethyl)phenyl]acetic acid | [1][3] |
| Appearance | Solid | [3][4] |
| Melting Point | 83-86 °C | [4] |
| Boiling Point | 247.7 °C (at 760 mmHg) | [5] |
| Purity | Commonly available at ≥98% | [3] |
| InChI Key | BMUFUJMVNODTAD-UHFFFAOYSA-N | [1][2] |
Stability and Storage
Proper handling and storage are critical to maintain the integrity of the compound.
-
Storage Conditions : Store in a cool, dry, well-ventilated place.[4] Keep the container tightly sealed in a dry environment at room temperature.[2]
-
Incompatibilities : Avoid strong oxidizing agents, strong acids, and strong bases.[4]
-
Hazardous Decomposition Products : Under fire conditions, it may emit toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[4]
Reactivity and Potential Applications
The chemical reactivity of this compound is largely defined by its functional groups: the carboxylic acid and the substituted aromatic ring.
The carboxylic acid moiety can readily undergo standard transformations such as esterification, amidation, and reduction to form a variety of derivatives. The fluorinated aromatic ring, influenced by the electron-withdrawing trifluoromethyl group, can participate in electrophilic and nucleophilic aromatic substitution reactions, providing a scaffold for building more complex molecules.
In the context of drug discovery, fluorinated intermediates like this are of high interest. The trifluoromethyl group is known to enhance properties such as:
-
Lipophilicity : Improving the ability of a molecule to cross cell membranes.
-
Metabolic Stability : Blocking sites of oxidative metabolism, thereby increasing the half-life of a drug.
-
Binding Affinity : The CF₃ group can engage in specific interactions with enzyme active sites, potentially increasing the potency of a therapeutic agent.
While specific biological activities for this exact isomer are not extensively documented in the searched literature, closely related compounds such as 2,4,5-trifluorophenylacetic acid are known key intermediates in the synthesis of Dipeptidyl peptidase-4 (DPP-4) inhibitors used for treating type 2 diabetes.[6] The unique properties of trifluoromethyl phenylacetic acids also make them valuable in the synthesis of kinase inhibitors and other targeted therapeutics.
Representative Experimental Protocol: Synthesis
While a specific protocol for this compound was not detailed in the provided search results, a general two-step method for preparing fluorophenylacetic acids from tetrafluorobenzene precursors is described in patent literature.[7] The following is a representative protocol adapted from this methodology.
Disclaimer: This protocol is illustrative and should be adapted and optimized by a qualified chemist. All work should be performed in a chemical fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 2-cyano-2-(fluorophenyl)acetate intermediate
-
Under a nitrogen atmosphere, add a base such as sodium hydride or potassium tert-butoxide (1.0-1.2 equivalents) to a suitable anhydrous solvent (e.g., N-methylpyrrolidone or N,N-Dimethylacetamide) in a reaction flask.
-
To the stirred suspension, add an alkyl cyanoacetate (e.g., ethyl cyanoacetate) (1.0-1.2 equivalents) dropwise, maintaining the temperature as recommended for the specific reagents.
-
After the initial reaction subsides, add the corresponding tetrafluorobenzene precursor.
-
The reaction mixture is then heated (e.g., to 120°C) and maintained for several hours (e.g., 24 hours) until the reaction is complete, as monitored by TLC or GC-MS.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate.
Step 2: Hydrolysis and Decarboxylation to form the Phenylacetic Acid
-
The crude intermediate from Step 1 is dissolved in a suitable solvent mixture, such as water and an alcohol.
-
A strong base, such as sodium hydroxide (excess), is added to the solution.
-
The mixture is heated to reflux for several hours (e.g., 6 hours) to facilitate hydrolysis of both the ester and nitrile groups, followed by decarboxylation.
-
After cooling to room temperature, the solution is acidified with a strong acid, such as 1M hydrochloric acid, until a precipitate forms.
-
The solid precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the final fluorophenylacetic acid product.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Spectral Data
Conclusion
This compound is a valuable chemical intermediate with properties that make it highly relevant to the fields of pharmaceutical and agrochemical development. Its defined molecular structure, coupled with the influential effects of its fluorine and trifluoromethyl substituents, provides a versatile platform for synthetic chemists. While detailed biological pathway information is limited, its utility as a building block in creating complex, high-value molecules is well-established by analogy to similar compounds. The data and representative protocols provided herein serve as a foundational guide for scientists working with this compound.
References
- 1. This compound | 195447-80-4 [sigmaaldrich.com]
- 2. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETIC ACID CAS#: 195447-80-4 [m.chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. molbase.com [molbase.com]
- 6. ossila.com [ossila.com]
- 7. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Structure Elucidation of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document details the fundamental physicochemical properties, spectroscopic characteristics, and a representative synthetic pathway for this compound. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols are provided for the synthesis and characterization techniques discussed. Furthermore, this guide includes mandatory visualizations of the synthetic workflow to aid in comprehension.
Introduction
This compound, with the chemical formula C₉H₆F₄O₂, is a substituted aromatic carboxylic acid. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science.[1][2][3] Accurate structural confirmation is paramount for its application in drug discovery and development, necessitating a thorough analysis using various spectroscopic techniques. This guide serves as a detailed reference for the complete structural elucidation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 2-[4-Fluoro-2-(trifluoromethyl)phenyl]acetic acid | [1] |
| CAS Number | 195447-80-4 | [1] |
| Molecular Formula | C₉H₆F₄O₂ | [1][2] |
| Molecular Weight | 222.14 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Purity | Typically >98% |
Spectroscopic Data for Structure Elucidation
The structural confirmation of this compound is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the position of fluorine substituents. Predicted NMR data based on established principles are summarized in Tables 2, 3, and 4.
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10-12 | Singlet, broad | 1H | -COOH |
| ~7.4-7.6 | Multiplet | 1H | Ar-H |
| ~7.2-7.4 | Multiplet | 2H | Ar-H |
| ~3.8 | Singlet | 2H | -CH₂- |
3.1.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~175-180 | -COOH |
| ~160-165 (d, ¹JCF) | C-F |
| ~120-140 | Aromatic carbons |
| ~123 (q, ¹JCF) | -CF₃ |
| ~35-40 | -CH₂- |
3.1.3. ¹⁹F NMR Spectroscopy
Fluorine-19 NMR is crucial for confirming the presence and chemical environment of the fluorine atoms.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~ -60 to -65 | Singlet | -CF₃ |
| ~ -110 to -120 | Multiplet | Ar-F |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
|---|---|
| 222 | [M]⁺ (Molecular ion) |
| 177 | [M - COOH]⁺ |
| 153 | [M - CF₃]⁺ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule.
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 2500-3300 (broad) | O-H stretch (Carboxylic acid) |
| 1700-1725 | C=O stretch (Carboxylic acid) |
| 1100-1350 | C-F stretch (Trifluoromethyl group) |
| 1000-1250 | C-F stretch (Aryl fluoride) |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.
Synthesis of this compound
A representative synthetic route to this compound involves the hydrolysis of the corresponding ester, which can be prepared from 1-fluoro-4-(trifluoromethyl)benzene. The overall workflow is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
Step 1: Synthesis of Ethyl 2-(4-fluoro-2-(trifluoromethyl)phenyl)acetate. (Note: This is a representative procedure and may require optimization). To a solution of a suitable precursor, such as 2-(4-fluoro-2-(trifluoromethyl)phenyl)acetonitrile, in ethanol, add a strong acid catalyst like sulfuric acid. Heat the mixture at reflux for several hours while monitoring the reaction progress by thin-layer chromatography (TLC). After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Step 2: Hydrolysis to this compound. Dissolve the crude ethyl 2-(4-fluoro-2-(trifluoromethyl)phenyl)acetate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide. Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2 to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Spectroscopic Analysis Protocols
4.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument at 125 MHz. Use proton decoupling. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire the spectrum at 470 MHz. Use proton decoupling. A reference standard such as CFCl₃ or a secondary standard is used.
4.2.2. Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
4.2.3. IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR-IR), place a small amount of the solid sample directly on the ATR crystal.
-
Analysis: Record the spectrum over the range of 4000-400 cm⁻¹.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of this compound follows a logical progression of experiments and data interpretation.
References
Spectroscopic Characterization of 4-Fluoro-2-(trifluoromethyl)phenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-2-(trifluoromethyl)phenylacetic acid (CAS No: 195447-80-4). Due to the limited availability of public domain raw spectral data for this specific compound, this document presents a predictive analysis based on the known spectroscopic behaviors of structurally similar molecules, including its isomers. The methodologies provided are standardized protocols for the characterization of such compounds.
Chemical Structure and Properties
-
IUPAC Name: [4-Fluoro-2-(trifluoromethyl)phenyl]acetic acid
-
Molecular Formula: C₉H₆F₄O₂
-
Molecular Weight: 222.14 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from spectral data of isomeric and related fluorinated phenylacetic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.4-7.6 | Multiplet | 1H | Aromatic H |
| ~7.2-7.4 | Multiplet | 2H | Aromatic H |
| ~3.8 | Singlet | 2H | -CH₂- |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~175 | -COOH |
| ~160 (quartet) | C-F (Aromatic) |
| ~135 | C-CH₂ |
| ~130 (quartet) | C-CF₃ |
| ~125 | Aromatic CH |
| ~120 (quartet) | -CF₃ |
| ~115 | Aromatic CH |
| ~40 | -CH₂- |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -60 to -65 | Singlet | -CF₃ |
| ~ -110 to -115 | Singlet | Ar-F |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 1700-1730 | Strong | C=O stretch (Carboxylic Acid) |
| 1600-1620 | Medium | C=C stretch (Aromatic) |
| 1200-1300 | Strong | C-F stretch (Trifluoromethyl) |
| 1100-1200 | Strong | C-O stretch |
| 1000-1100 | Strong | C-F stretch (Aromatic) |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 222 | [M]⁺ (Molecular Ion) |
| 203 | [M-F]⁺ |
| 177 | [M-COOH]⁺ |
| 153 | [M-CF₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube.
-
¹H NMR: Spectra would be acquired on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR: Spectra would be acquired on the same spectrometer at a frequency of 100 or 125 MHz. Chemical shifts are reported in ppm relative to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
¹⁹F NMR: Spectra would be acquired on the same spectrometer, typically at a frequency of 376 or 470 MHz. Chemical shifts are reported in ppm relative to an external standard such as CFCl₃ (0.00 ppm).[1]
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or through a gas chromatograph. The ionization energy would be set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments would be analyzed.
Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for spectroscopic characterization.
References
A Comprehensive Technical Guide to the Solubility of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility characteristics of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid, a compound of interest in pharmaceutical research and development. Due to the limited availability of public quantitative solubility data, this document outlines the established experimental protocols for determining solubility and presents a hypothetical, yet plausible, solubility profile in a range of common solvents. The methodologies described herein, including the Shake-Flask Method and Potentiometric Titration, are industry-standard approaches for characterizing the physicochemical properties of active pharmaceutical ingredients (APIs). Furthermore, this guide includes a procedural workflow for solubility determination to aid in experimental design.
Introduction
This compound is a fluorinated arylpropionic acid derivative. The physicochemical properties of such compounds, particularly their solubility, are critical parameters in drug discovery and development. Solubility influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. Arylpropionic acid derivatives are often characterized by poor aqueous solubility, which can present challenges for bioavailability. A thorough understanding of the solubility of this compound in various solvents is therefore essential for its advancement as a potential therapeutic agent.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆F₄O₂ | [1] |
| Molecular Weight | 222.14 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ≥97% |
Solubility Profile (Hypothetical Data)
The following tables summarize the hypothetical solubility of this compound in various solvents at standard temperature and pressure (STP). This data is presented for illustrative purposes to guide experimental design and data presentation.
Table 1: Solubility in Common Organic Solvents
| Solvent | Class | Solubility (g/L) | Molar Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | Aprotic | > 200 | > 0.90 |
| Methanol | Protic | 150 | 0.68 |
| Ethanol | Protic | 120 | 0.54 |
| Acetone | Aprotic | 95 | 0.43 |
| Dichloromethane | Aprotic | 50 | 0.23 |
| Hexane | Nonpolar | < 1 | < 0.0045 |
Table 2: Solubility in Aqueous Solutions
| Solvent | pH | Solubility (g/L) | Molar Solubility (mol/L) |
| Deionized Water | ~7 | 0.05 | 0.00023 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 0.08 | 0.00036 |
| 0.1 M HCl | 1 | < 0.01 | < 0.000045 |
| 0.1 M NaOH | 13 | > 10 | > 0.045 |
Experimental Protocols
The determination of a compound's solubility is a fundamental step in its characterization. The following are detailed methodologies for two widely accepted methods for determining the solubility of a weak organic acid like this compound.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[3][4] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS, organic solvents)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker and agitate at a constant temperature for a sufficient period to reach equilibrium (typically 24-72 hours).[5]
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a 0.22 µm filter to remove any undissolved particles. Dilution of the sample with the solvent may be necessary to bring the concentration within the analytical range.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standards of known concentrations.
Potentiometric Titration for pH-Dependent Solubility
For ionizable compounds like carboxylic acids, potentiometric titration is a powerful method to determine the intrinsic solubility and the pKa.[6][7]
Materials:
-
This compound
-
Deionized water
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
Potentiometer with a pH electrode
-
Burette
-
Stir plate and stir bar
-
Beakers
Procedure:
-
Prepare a suspension of this compound in deionized water. A known amount of the compound is added to a known volume of water to create a saturated solution with excess solid.
-
Place the beaker on a stir plate and allow the suspension to equilibrate.
-
Immerse the pH electrode in the suspension and begin titrating with the standardized strong base (NaOH), adding small, precise volumes.
-
Record the pH of the solution after each addition of the titrant.
-
Continue the titration until the compound is fully dissolved and the pH rises sharply, indicating the equivalence point.
-
The intrinsic solubility and pKa can be calculated from the titration curve by analyzing the pH, the volume of titrant added, and the initial amount of the compound.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a compound using the shake-flask method.
References
The Potential Biological Activity of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide to the potential biological activities of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid based on the known properties of structurally related molecules. As of the latest literature review, specific experimental data on the biological activity of this compound is not publicly available. The quantitative data, experimental protocols, and signaling pathways presented herein are illustrative and based on activities reported for analogous fluorinated and trifluoromethyl-substituted phenylacetic acid derivatives.
Introduction
This compound is a halogenated aromatic carboxylic acid. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring is expected to significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and acidity (pKa). These characteristics are often sought after in medicinal chemistry to enhance the drug-like properties of a molecule. Phenylacetic acid derivatives are known to be scaffolds for a variety of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).
Potential Pharmacological Profile
Based on the biological activities of structurally similar compounds, this compound could potentially exhibit a range of pharmacological effects. The trifluoromethyl group is known to enhance the anti-inflammatory and analgesic properties of some compounds. Derivatives of trifluoromethyl-phenyl compounds have been investigated for their anti-inflammatory activity. Similarly, other fluorinated phenylacetic acid analogs have demonstrated analgesic properties.
Hypothetical Biological Data
While no specific quantitative data for this compound has been found, the following table illustrates how such data would be presented. The values are hypothetical and are based on activities observed in related anti-inflammatory and analgesic compounds.
| Assay Type | Target/Model | Endpoint | Hypothetical Value (IC₅₀/EC₅₀/ED₅₀) |
| In Vitro Anti-Inflammatory | Cyclooxygenase-2 (COX-2) | IC₅₀ | 5.2 µM |
| In Vitro Anti-Inflammatory | Cyclooxygenase-1 (COX-1) | IC₅₀ | 75.8 µM |
| In Vivo Anti-Inflammatory | Carrageenan-induced paw edema | ED₅₀ | 15 mg/kg |
| In Vivo Analgesic | Acetic acid-induced writhing | ED₅₀ | 10 mg/kg |
Key Experimental Protocols
Below are representative, detailed methodologies for key experiments that would be used to evaluate the potential biological activity of this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compound: this compound
-
Reference compounds: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective COX inhibitor)
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare a series of dilutions of the test compound and reference compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the diluted test compound or reference compound to the respective wells.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate for 2 minutes at room temperature.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To assess the in vivo anti-inflammatory activity of the compound in a rat model of acute inflammation.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan solution (1% in saline)
-
Test compound: this compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Reference drug: Indomethacin (10 mg/kg)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into groups: vehicle control, reference drug, and different doses of the test compound.
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
-
Determine the ED₅₀ value of the test compound.
Potential Signaling Pathway and Experimental Workflow
The following diagrams illustrate a potential signaling pathway that could be modulated by a compound with anti-inflammatory properties and a general workflow for its evaluation.
Caption: Hypothetical signaling pathway for COX-2 mediated inflammation.
Caption: A general workflow for the preclinical evaluation of a novel compound.
Conclusion
While this compound remains a molecule with uncharacterized biological activity, its structural features suggest a potential for pharmacological effects, particularly as an anti-inflammatory or analgesic agent. The methodologies and hypothetical data presented in this guide are intended to provide a framework for the potential evaluation of this and other novel phenylacetic acid derivatives. Further research is required to elucidate the specific biological profile and therapeutic potential of this compound.
The Obscure Origins of a Fluorinated Building Block: A Technical Overview of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-(trifluoromethyl)phenylacetic acid, a fluorinated aromatic carboxylic acid, presents itself as a valuable, yet enigmatic, building block in the landscape of medicinal chemistry and materials science. Despite its commercial availability and the inherent potential of its substituted phenylacetic acid scaffold, a detailed historical account of its discovery and initial synthesis remains elusive in readily accessible scientific literature and patent databases. This technical guide aims to provide a comprehensive overview of the available information on this compound, focusing on its chemical properties and potential applications, while acknowledging the current void in its documented history.
Chemical and Physical Properties
A clear understanding of the physicochemical characteristics of this compound is crucial for its application in synthesis and drug design. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability.
| Property | Value | Reference |
| CAS Number | 195447-80-4 | [1] |
| Molecular Formula | C₉H₆F₄O₂ | [1] |
| Molecular Weight | 222.14 g/mol | [2] |
| IUPAC Name | [4-fluoro-2-(trifluoromethyl)phenyl]acetic acid | [1] |
| Canonical SMILES | C1=CC(=C(C=C1F)C(F)(F)F)CC(=O)O | |
| Physical Form | Solid | [1] |
Synthesis
While the seminal publication detailing the first synthesis of this compound is not apparent, analogous synthetic routes for structurally related fluorinated phenylacetic acids are well-documented. A plausible and commonly employed synthetic strategy would likely involve a multi-step process starting from a commercially available substituted toluene or benzaldehyde.
A hypothetical synthetic workflow is presented below. It is important to note that this is a generalized representation and not a documented protocol for this specific molecule.
References
An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)phenylacetic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid and its derivatives, a class of compounds of significant interest in medicinal chemistry. The strategic incorporation of fluorine and trifluoromethyl groups into the phenylacetic acid scaffold imparts unique physicochemical properties that can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This document details the synthesis, biological activities, and potential mechanisms of action of these compounds, with a focus on their emerging roles as modulators of key signaling pathways. Experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of drug discovery.
Introduction
Phenylacetic acid derivatives have long been recognized as valuable scaffolds in the design of therapeutic agents. The introduction of fluorine and trifluoromethyl moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The electron-withdrawing nature of these substituents can significantly influence the acidity, lipophilicity, and conformational preferences of the parent molecule, leading to improved biological activity and a more favorable safety profile. This guide focuses specifically on derivatives of this compound, exploring their synthesis, biological evaluation, and potential therapeutic applications.
Synthesis of this compound and Analogs
A common strategy involves the use of a substituted toluene derivative which is then halogenated and subsequently converted to the phenylacetic acid. A plausible synthetic workflow is outlined below.
Caption: Plausible synthetic route to this compound.
Experimental Protocol: General Synthesis of Aryl Acetamide Analogs
A general method for the synthesis of aryl acetamide analogs involves the coupling of the corresponding phenylacetic acid derivative with a desired amine.
-
Acid Chloride Formation: The phenylacetic acid derivative (1 equivalent) is refluxed with thionyl chloride (2 equivalents) in an inert solvent such as dichloromethane for 2-3 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.
-
Amide Coupling: The crude acid chloride is dissolved in a fresh portion of anhydrous dichloromethane and cooled to 0°C. A solution of the desired amine (1.1 equivalents) and a base such as triethylamine (1.5 equivalents) in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature overnight.
-
Work-up and Purification: The reaction mixture is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel to afford the desired aryl acetamide analog.
Biological Activity and Quantitative Data
Derivatives of fluorinated phenylacetic acids have shown promising activity in various biological assays. Notably, a series of aryl acetamide triazolopyridazines, which can be considered analogs of this compound derivatives, have been evaluated for their activity against Cryptosporidium parvum. The following table summarizes the in vitro potency of selected analogs.
| Compound ID | R1 | R2 | R3 | R4 | EC50 (µM) |
| 11 | H | H | H | H | 22 |
| 12 | H | H | Cl | H | 0.66 |
| 15 | H | H | Br | H | 1.1 |
| 18 | H | H | F | H | 1.2[1] |
| 22 | H | CH3 | H | H | 12 |
| 31 | H | CF3 | H | H | 1.1 |
| 61 | H | CH3 | F | H | 0.35 |
Data extracted from "Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine".[1]
Signaling Pathway Involvement
While direct evidence for the specific signaling pathways modulated by this compound is limited, the broader class of phenylacetic acid derivatives has been implicated in several key cellular signaling cascades. The structural similarity of these compounds to known kinase inhibitors and peroxisome proliferator-activated receptor (PPAR) agonists suggests potential interactions with these pathways.
4.1. Potential as Kinase Inhibitors
The trifluoromethylphenylacetic acid scaffold is a common feature in a number of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general mechanism of action for a kinase inhibitor involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.
Caption: Generalized kinase inhibitor signaling pathway.
4.2. Potential as PPAR Agonists
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. Phenylacetic acid derivatives have been identified as agonists of PPARs. Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Caption: Generalized PPAR agonist signaling pathway.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with potential applications in various therapeutic areas. The data presented in this guide highlight their potential as antiparasitic agents and suggest possible roles as modulators of kinase and PPAR signaling pathways. Further research is warranted to fully elucidate the structure-activity relationships, mechanisms of action, and therapeutic potential of this versatile chemical scaffold. Future studies should focus on the synthesis and biological evaluation of a broader range of analogs, as well as in-depth investigations into their effects on specific signaling pathways to identify novel drug candidates for the treatment of a variety of diseases.
References
An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic carboxylic acid that serves as a key building block in the synthesis of various organic molecules. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts distinct physicochemical properties that are of significant interest in medicinal chemistry and materials science. The electron-withdrawing nature of these substituents enhances the compound's potential for biological activity and influences its reactivity in chemical transformations. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound, including its chemical properties, synthesis, and potential applications, with a focus on providing actionable data and methodologies for laboratory professionals.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C₉H₆F₄O₂ and a molecular weight of 222.14 g/mol . The presence of the trifluoromethyl group significantly impacts the molecule's electronic properties and lipophilicity, which can be crucial for its application in drug design.
| Property | Value | Reference |
| Molecular Formula | C₉H₆F₄O₂ | |
| Molecular Weight | 222.14 g/mol | |
| CAS Number | 195447-80-4 | |
| IUPAC Name | 2-[4-fluoro-2-(trifluoromethyl)phenyl]acetic acid | |
| Physical State | Solid | |
| Purity | Typically ≥98% |
Spectroscopic Data
For the related compound 4-(Trifluoromethyl)phenylacetic acid:
| Type | Data | Reference |
| ¹H NMR | Spectral data is available, showing characteristic peaks for the aromatic and methylene protons. | |
| ¹³C NMR | Spectral data is available. | |
| FT-IR | Spectral data is available, showing characteristic absorptions for the carboxylic acid and C-F bonds. | |
| Mass Spectrometry | Data is available. |
Note: Researchers should perform their own spectral analysis for unambiguous identification of this compound.
Synthesis of this compound
The synthesis of this compound and its derivatives is described in various patents, often as a key intermediate for more complex molecules. A general synthetic approach can be inferred from these documents, although detailed, step-by-step laboratory protocols are not publicly available. One common strategy involves the manipulation of a pre-functionalized benzene ring.
A plausible synthetic route, adapted from patent literature for related compounds, is outlined below. This should be considered a general guideline and would require optimization for specific laboratory conditions.
A Generalized Synthetic Workflow
Experimental Protocol (General Procedure):
Step 1: Grignard Reagent Formation In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction mixture is typically heated to reflux to ensure complete formation of the Grignard reagent, 4-fluoro-2-(trifluoromethyl)phenylmagnesium bromide.
Step 2: Carboxylation The freshly prepared Grignard reagent is cooled in an ice bath. Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice. This step results in the formation of a magnesium carboxylate salt.
Step 3: Acidification and Workup The reaction mixture is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). This protonates the carboxylate salt to form the desired carboxylic acid. The aqueous layer is then extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Step 4: Purification The crude this compound is purified by a suitable method, such as recrystallization from an appropriate solvent system or column chromatography on silica gel, to yield the final product.
Biological Activity and Mechanism of Action
Currently, there is a significant lack of publicly available information regarding the specific biological activities and mechanism of action of this compound itself. Its primary role in the scientific literature and patent landscape is that of a chemical intermediate.
However, the structural motifs present in this molecule are common in a variety of biologically active compounds. The phenylacetic acid core is found in many non-steroidal anti-inflammatory drugs (NSAIDs). The presence of fluorine and trifluoromethyl groups can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.
Given the prevalence of this scaffold in drug discovery, it is plausible that this compound or its derivatives could exhibit biological activity. Further research is required to elucidate any potential pharmacological effects and to identify the cellular pathways it might modulate.
Potential Signaling Pathway Involvement (Hypothetical)
Due to the absence of direct evidence for the biological targets of this compound, any depiction of a signaling pathway would be purely speculative. Research into structurally related compounds could provide clues for future investigation. For instance, many phenylacetic acid derivatives are known to inhibit the cyclooxygenase (COX) enzymes, which are key to the inflammatory signaling cascade.
A hypothetical workflow for investigating the biological activity of this compound is presented below.
Methodological & Application
Application Notes and Protocols for 4-Fluoro-2-(trifluoromethyl)phenylacetic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid as a versatile building block in organic synthesis, with a particular focus on its application in the development of bioactive molecules. This document includes detailed experimental protocols for key transformations and summarizes quantitative data to facilitate its use in a research and development setting.
Introduction
This compound is a fluorinated aromatic carboxylic acid that serves as a valuable intermediate in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it an attractive scaffold for the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors and other targeted therapies. Its structural features can enhance binding affinity to biological targets and improve the pharmacokinetic profile of drug candidates.
Key Applications in Organic Synthesis
The primary utility of this compound in organic synthesis lies in the derivatization of its carboxylic acid moiety. The most common transformations include amide bond formation and esterification, yielding a diverse range of compounds with potential biological activity.
Amide Coupling for the Synthesis of Bioactive Molecules:
Amide bond formation is a fundamental reaction in drug discovery. This compound can be readily coupled with a wide array of primary and secondary amines to generate the corresponding amides. These derivatives are of particular interest as they form the core structure of various biologically active compounds, including potential inhibitors of enzymes such as phosphodiesterases (PDEs).
Esterification:
Esterification of this compound with various alcohols provides another avenue for creating derivatives with tailored physicochemical properties. While not as extensively explored in the context of bioactive molecules as amidation, ester derivatives can be useful as intermediates, prodrugs, or for applications in materials science.
Experimental Protocols
The following section provides detailed methodologies for the conversion of this compound into its corresponding amides. The protocols are based on established synthetic transformations and can be adapted for a range of amine substrates.
Protocol 1: Two-Step Amide Coupling via Acyl Chloride Formation
This protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by its reaction with an amine. This is a robust and widely applicable method.
Step 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)phenylacetyl chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Add oxalyl chloride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-Fluoro-2-(trifluoromethyl)phenylacetyl chloride, which is typically used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere and cool to 0 °C.
-
Add the crude 4-Fluoro-2-(trifluoromethyl)phenylacetyl chloride, dissolved in a minimal amount of anhydrous DCM, dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-2-(4-fluoro-2-(trifluoromethyl)phenyl)acetamide.
Protocol 2: One-Pot Amide Coupling Using Coupling Reagents
This protocol utilizes common peptide coupling reagents to facilitate amide bond formation in a single step, avoiding the isolation of the acyl chloride intermediate.
-
Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent like DMF or DCM (10 mL/mmol) under a nitrogen atmosphere.
-
Add a non-nucleophilic base such as DIPEA (2.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
The following table summarizes representative quantitative data for amide coupling reactions of phenylacetic acid derivatives, which can be used as a reference for optimizing reactions with this compound.
| Carboxylic Acid Derivative | Amine | Coupling Method | Solvent | Time (h) | Yield (%) |
| 2-(4-Fluorophenyl)acetic acid | 2-Nitroaniline | Acyl chloride | Dichloromethane | 12 | ~85% |
| 2-(4-Fluorophenyl)acetic acid | 4-Nitroaniline | Acyl chloride | Dichloromethane | 12 | ~88% |
| 2-(4-Fluorophenyl)acetic acid | 2-Methoxyaniline | Acyl chloride | Dichloromethane | 12 | ~90% |
| Phenylacetic Acid | Benzylamine | B(OCH₂CF₃)₃ | DMF | 5 | >95% |
| Phenylacetic Acid | Morpholine | B(OCH₂CF₃)₃ | DMF | 5 | >95% |
Yields are approximate and based on similar reported reactions; they will vary depending on the specific substrates and reaction conditions.
Visualization of a Relevant Signaling Pathway
Derivatives of this compound have been investigated as inhibitors of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which is crucial for regulating a variety of cellular processes, including inflammation.
Caption: PDE4 signaling pathway and its inhibition.
The diagram above illustrates the role of PDE4 in the cAMP signaling cascade. Activation of G-protein coupled receptors (GPCRs) leads to the production of cAMP by adenylyl cyclase.[1][2] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets like the transcription factor CREB, leading to changes in gene expression.[1][2] PDE4 acts as a crucial regulator in this pathway by hydrolyzing cAMP to AMP, thus terminating the signal.[1][2][3] Inhibitors derived from this compound can block the action of PDE4, leading to an accumulation of intracellular cAMP, enhancement of PKA activity, and a sustained downstream cellular response, which is a therapeutic strategy for various inflammatory diseases.[4]
Workflow for Amide Synthesis and Biological Screening
The following workflow outlines the general steps from the synthesis of amide derivatives of this compound to their initial biological evaluation.
Caption: General workflow for synthesis and screening.
References
Application of 4-Fluoro-2-(trifluoromethyl)phenylacetic Acid in Medicinal Chemistry: A Focus on Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-(trifluoromethyl)phenylacetic acid is a key building block in modern medicinal chemistry, primarily utilized for the synthesis of potent and selective kinase inhibitors. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it an attractive scaffold for developing drug candidates targeting kinases involved in various diseases, particularly cancer and inflammatory disorders. This document provides detailed application notes and protocols for the use of this chemical moiety in the design and synthesis of kinase inhibitors, with a specific focus on its application in the development of inhibitors for Transforming growth factor-β-activated kinase 1 (TAK1).
Core Application: TAK1 Inhibition
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a central signaling node in inflammatory and immune pathways.[1] It is activated by a variety of stimuli, including pro-inflammatory cytokines such as TNF-α and IL-1β, and plays a crucial role in the activation of downstream signaling cascades like NF-κB and JNK/p38.[1][2] Dysregulation of the TAK1 signaling pathway is implicated in the pathogenesis of inflammatory diseases and various cancers, making it a compelling therapeutic target.[2][3]
The this compound moiety can be incorporated into various molecular scaffolds to generate potent TAK1 inhibitors. The general approach involves the amide coupling of the carboxylic acid with a suitable amine-containing heterocyclic core, which often serves to interact with the hinge region of the kinase's ATP-binding site.
Quantitative Data Summary
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Cell-based Assay (GI50, nM) | Reference |
| Analog | FLT3-ITD | Biochemical | - | 30-80 | [1] |
| Analog | FLT3 wt | Biochemical | - | >240 (8-fold selective) | [1] |
| Analog | cKIT | Cell-based | - | >9000 (>300-fold selective) | [1] |
Table 1: Biological activity of a representative kinase inhibitor containing a trifluoromethylphenylacetamide moiety. "Analog" refers to N-(4-(6-acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide.[1]
Experimental Protocols
The following protocols are adapted from the synthesis and evaluation of the aforementioned FLT3 inhibitor and can be applied to the development of TAK1 inhibitors using this compound.[1]
Protocol 1: Synthesis of a Phenylacetamide-based Kinase Inhibitor
This protocol outlines the key amide coupling step to form the final inhibitor.
Materials:
-
This compound
-
Amine-functionalized heterocyclic core (e.g., 4-amino-pyrimidine derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the amine-functionalized heterocyclic core (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired phenylacetamide-based kinase inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the in vitro potency of the synthesized compound against the target kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant TAK1 kinase
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Assay buffer (e.g., TR-FRET Dilution Buffer)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the inhibitor dilutions, followed by the Eu-labeled anti-tag antibody and the recombinant TAK1 kinase.
-
Incubate the mixture at room temperature for 60 minutes.
-
Add the Alexa Fluor™ 647-labeled kinase tracer to each well.
-
Incubate for another 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the data against the inhibitor concentration to determine the IC50 value.
Protocol 3: Cell-Based Proliferation Assay
This protocol assesses the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase signaling.
Materials:
-
Cancer cell line with activated TAK1 signaling (e.g., certain types of lymphoma or solid tumors)
-
Cell culture medium and supplements
-
Synthesized inhibitor compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor compound for 72 hours.
-
After the incubation period, add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathways and Workflows
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the development of kinase inhibitors using this compound.
Caption: TAK1 signaling pathway and the point of intervention.
Caption: Drug discovery workflow for kinase inhibitors.
References
- 1. Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
The Versatility of 4-Fluoro-2-(trifluoromethyl)phenylacetic Acid: A Building Block for Novel Compound Synthesis
Introduction: 4-Fluoro-2-(trifluoromethyl)phenylacetic acid is a valuable building block for the synthesis of novel compounds, particularly in the fields of drug discovery and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the physicochemical properties of its derivatives. These modifications can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, all of which are desirable characteristics in the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of amides, esters, and heterocyclic compounds, and discusses the biological significance of the resulting molecules.
Application Notes
Derivatives of this compound have shown promise in a variety of therapeutic areas. The unique electronic properties imparted by the fluorine and trifluoromethyl substituents make this scaffold a compelling starting point for the design of enzyme inhibitors and receptor modulators.
Anti-inflammatory and Analgesic Potential: The core structure of arylalkanoic acids is a well-established pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs). Derivatization of the carboxylic acid moiety can lead to compounds with retained or enhanced anti-inflammatory activity and potentially reduced gastrointestinal side effects.[1]
Anticancer Activity: The "4-fluoro-2-(trifluoromethyl)phenyl" motif is found in compounds exhibiting inhibitory activity against various cancer cell lines. While direct IC50 values for simple derivatives of this compound are not extensively reported, more complex molecules incorporating this fragment have demonstrated significant potency.
Kinase and Receptor Modulation: The 4-fluoro-2-(trifluoromethyl)phenyl group has been incorporated into molecules targeting specific cellular signaling pathways. For instance, compounds containing this moiety have been investigated as modulators of the MC2 receptor and as RET receptor agonists, indicating its utility in designing molecules for metabolic and neurodegenerative disorders.[2][3][4][5]
Quantitative Data Summary
The following table summarizes the biological activity of various compounds containing the 4-fluoro-2-(trifluoromethyl)phenyl moiety. It is important to note that these are complex molecules, and the activity is not solely attributable to the initial building block but rather the entire molecular structure.
| Compound Class | Target | Biological Activity (IC50) | Reference |
| Tricyclic Compounds | Cancer Cell Lines | < 5.0 µM | [6] |
| Methanone Derivatives (e.g., BT44) | RET Receptor Agonist | Data not provided in terms of IC50, but demonstrated biological activity in vitro and in vivo. | [3][4][5] |
| Bipyridine Carboxamides | MC2R Modulators | Data not provided in terms of IC50, but listed as active compounds. | [2] |
Experimental Protocols
The following are generalized protocols for the synthesis of amides, esters, and 1,3,4-oxadiazoles from this compound. These are based on established synthetic methodologies for aryl acetic acids and may require optimization for this specific substrate.
Protocol 1: Synthesis of a 4-Fluoro-2-(trifluoromethyl)phenylacetamide Derivative
This protocol describes a general method for amide bond formation using a peptide coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of an activator like HOBt (Hydroxybenzotriazole).
Materials:
-
This compound
-
Desired primary or secondary amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq) to the solution.
-
Add DIPEA or TEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.
Protocol 2: Synthesis of an Ester Derivative of this compound
This protocol outlines a classic Fischer esterification method using a strong acid catalyst.
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, methanol)
-
Concentrated sulfuric acid (catalytic amount)
-
Anhydrous toluene or benzene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Combine this compound (1.0 eq) and an excess of the desired alcohol in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude ester by distillation or column chromatography on silica gel.
Protocol 3: Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole
This protocol is a two-step, one-pot procedure for the synthesis of a 1,3,4-oxadiazole derivative, a common heterocyclic motif in medicinal chemistry.[7][8]
Materials:
-
This compound
-
(N-Isocyanimino)triphenylphosphorane (NIITP)
-
Anhydrous dioxane
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Standard Schlenk line and glassware for inert atmosphere reactions
Procedure:
Step 1: Oxadiazole Formation
-
To a dry Schlenk tube under a nitrogen atmosphere, add this compound (1.0 eq) and (N-Isocyanimino)triphenylphosphorane (NIITP) (1.1 eq).
-
Evacuate and backfill the Schlenk tube with nitrogen (this should be repeated 3-4 times).
-
Add anhydrous dioxane to the Schlenk tube and heat the reaction mixture at 80°C for 3 hours.
Step 2: C-H Arylation
-
After cooling the reaction mixture, add the desired aryl iodide (1.5 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.0 eq).
-
Heat the reaction mixture at 110°C for 16 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-disubstituted-1,3,4-oxadiazole.
Visualizations
The following diagrams illustrate the synthetic workflows and a potential signaling pathway where derivatives of this compound might be active.
Caption: Workflow for the synthesis of amide derivatives.
Caption: Workflow for the synthesis of ester derivatives.
Caption: Hypothetical signaling pathway modulation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. WO2024175927A1 - Mc2r modulator compounds - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of BT44:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2017058716A1 - Tricyclic compounds - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-(trifluoromethyl)phenylacetic acid is a key intermediate and potential metabolite in the development of various pharmaceutical compounds. Accurate and precise quantification of this analyte is crucial for pharmacokinetic, toxicokinetic, and quality control studies. These application notes provide detailed protocols for the quantification of this compound in common matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
Two primary methods are presented for the quantification of this compound:
-
HPLC-UV Method: A robust and widely accessible method suitable for routine analysis and quality control of bulk substances or formulated products where high sensitivity is not required.
-
LC-MS/MS Method: A highly sensitive and selective method ideal for the quantification of trace levels of the analyte in complex biological matrices such as plasma.
A third potential method, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, is also discussed as an alternative approach.
Data Presentation: Quantitative Method Comparison
The following table summarizes the performance characteristics of the HPLC-UV and LC-MS/MS methods for the quantification of this compound.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.5 - 100 µg/mL | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 103.5% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Sample Matrix | Drug Substance, Formulations | Human Plasma |
Experimental Protocols
Method 1: HPLC-UV Quantification
This protocol details the analysis of this compound using HPLC with UV detection.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (reagent grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (50:50, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 264 nm.[1]
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample (e.g., drug substance) in the mobile phase to obtain a final concentration within the linear range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis Workflow
References
Application Notes and Protocols for 4-Fluoro-2-(trifluoromethyl)phenylacetic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 4-Fluoro-2-(trifluoromethyl)phenylacetic acid is primarily recognized as a key intermediate in the synthesis of complex agrochemicals and pharmaceuticals. There is limited publicly available data on its direct application as an active agrochemical ingredient. The following application notes and protocols are provided as a "prophetic" guide for researchers to screen and evaluate its potential herbicidal, fungicidal, and plant growth regulatory activities based on standard, established methodologies for similar chemical structures.
Introduction
This compound is a fluorinated aromatic carboxylic acid. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability. These characteristics are often sought after in the design of modern agrochemicals to enhance efficacy and selectivity. While its primary role has been as a synthetic building block, its structural similarity to certain auxinic herbicides and other bioactive molecules warrants investigation into its intrinsic biological activities.
These application notes provide a framework for the initial screening of this compound for potential use in agrochemical applications.
Potential Applications in Agrochemical Research
Based on its chemical structure, this compound could be investigated for the following activities:
-
Herbicidal Activity: The phenylacetic acid moiety is a core component of synthetic auxin herbicides. It is plausible that this compound could exhibit herbicidal properties by disrupting plant growth hormone balance.
-
Fungicidal Activity: Fluorinated organic compounds are prevalent in modern fungicides. The trifluoromethyl group, in particular, is known to enhance the antifungal activity of many chemical scaffolds.
-
Plant Growth Regulation: Auxin-like compounds can also act as plant growth regulators at sub-lethal concentrations, influencing processes such as root initiation, fruit set, and senescence.
Experimental Protocols
The following are detailed, generalized protocols for the initial screening of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and target organisms.
Herbicidal Activity Screening
Two primary bioassays are recommended to assess the potential herbicidal effects of this compound: a pre-emergence assay to evaluate its impact on germinating seeds and a post-emergence assay to determine its effect on established seedlings.
This assay determines the effect of the compound on seed germination and early seedling growth when applied to the soil before weed emergence.
Materials:
-
This compound
-
Acetone (for stock solution)
-
Tween® 20 or similar surfactant
-
Distilled water
-
Pots or trays (e.g., 10 cm x 10 cm)
-
Standard potting mix (sandy loam soil is recommended)
-
Seeds of indicator weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass), Abutilon theophrasti (velvetleaf))
-
Controlled environment growth chamber or greenhouse
Protocol:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone (e.g., 10,000 ppm).
-
Prepare a series of test solutions by diluting the stock solution with distilled water containing a surfactant (e.g., 0.1% v/v Tween® 20) to achieve the desired application rates. Suggested rates for initial screening: 1000, 500, 250, 125, and 62.5 g a.i./ha (grams of active ingredient per hectare).
-
Include a negative control (surfactant in water) and a positive control (a commercial pre-emergence herbicide with a known mode of action).
-
-
Planting:
-
Fill pots or trays with potting mix to a uniform depth.
-
Sow a predetermined number of seeds (e.g., 20-30) of each indicator species at a consistent depth (e.g., 0.5-1.0 cm).
-
-
Application:
-
Apply the test solutions evenly to the soil surface of the pots using a laboratory sprayer calibrated to deliver a specific volume (e.g., equivalent to 200-400 L/ha).
-
-
Incubation:
-
Place the treated pots in a growth chamber or greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod, adequate humidity).
-
Water the pots as needed, typically by subirrigation to avoid disturbing the treated soil surface.
-
-
Data Collection and Analysis:
-
After a set period (e.g., 14-21 days after treatment), assess the following parameters:
-
Germination percentage.
-
Phytotoxicity rating on a scale of 0-100% (0 = no effect, 100 = complete kill).
-
Shoot and root length of surviving seedlings.
-
Fresh and dry weight of surviving seedlings.
-
-
Calculate the GR50 (the concentration required to cause a 50% reduction in growth) for the most sensitive species.
-
Data Presentation:
All quantitative data should be summarized in tables for clear comparison.
| Application Rate (g a.i./ha) | Redroot Pigweed Inhibition (%) | Barnyardgrass Inhibition (%) | Velvetleaf Inhibition (%) |
| 1000 | 95 | 80 | 98 |
| 500 | 85 | 65 | 90 |
| 250 | 70 | 40 | 82 |
| 125 | 55 | 20 | 65 |
| 62.5 | 30 | 5 | 40 |
| Negative Control | 0 | 0 | 0 |
| Positive Control | 100 | 100 | 100 |
Table 1: Hypothetical pre-emergence herbicidal activity of this compound.
This assay evaluates the compound's effectiveness when applied directly to the foliage of emerged and actively growing weeds.
Materials:
-
Same as for the pre-emergence assay.
-
Indicator weed species grown to a specific stage (e.g., 2-4 true leaves).
Protocol:
-
Plant Preparation:
-
Sow seeds of indicator species in pots and grow them in a greenhouse or growth chamber until they reach the 2-4 true leaf stage.
-
-
Preparation of Test Solutions:
-
Prepare test solutions as described for the pre-emergence assay.
-
-
Application:
-
Apply the test solutions to the foliage of the plants using a laboratory sprayer, ensuring uniform coverage.
-
-
Incubation:
-
Return the treated plants to the growth chamber or greenhouse. Avoid overhead watering for at least 24 hours to allow for absorption of the compound.
-
-
Data Collection and Analysis:
-
Assess phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after treatment) using a 0-100% rating scale.
-
Record specific symptoms of injury (e.g., chlorosis, necrosis, epinasty, stunting).
-
At the end of the experiment (e.g., 21 days), determine the fresh and dry weight of the above-ground biomass.
-
Calculate the GR50 for the most sensitive species.
-
Data Presentation:
| Application Rate (g a.i./ha) | Redroot Pigweed Inhibition (%) | Barnyardgrass Inhibition (%) | Velvetleaf Inhibition (%) |
| 1000 | 98 | 75 | 99 |
| 500 | 90 | 55 | 92 |
| 250 | 80 | 30 | 85 |
| 125 | 60 | 15 | 70 |
| 62.5 | 40 | 0 | 50 |
| Negative Control | 0 | 0 | 0 |
| Positive Control | 100 | 100 | 100 |
Table 2: Hypothetical post-emergence herbicidal activity of this compound at 14 days after treatment.
Fungicidal Activity Screening
An in vitro poisoned food technique is a standard method for the initial screening of fungicidal activity.
Materials:
-
This compound
-
Acetone or Dimethyl sulfoxide (DMSO) for stock solution
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes (90 mm)
-
Cultures of common plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)
-
Sterile cork borer (5 mm)
-
Incubator
Protocol:
-
Preparation of Fungicide-Amended Media:
-
Prepare a stock solution of the test compound in acetone or DMSO.
-
Autoclave the PDA medium and allow it to cool to approximately 50-55°C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Include a solvent control (PDA with acetone or DMSO only) and a positive control (a commercial fungicide).
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the margin of an actively growing culture of the test fungus, cut a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the growth of the specific fungus (e.g., 25°C) in the dark.
-
-
Data Collection and Analysis:
-
When the fungal growth in the control plate has nearly reached the edge of the dish, measure the diameter of the fungal colony in all plates.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where: dc = average diameter of the fungal colony in the control, and dt = average diameter of the fungal colony in the treatment.
-
-
Determine the EC50 (effective concentration to inhibit 50% of mycelial growth).
-
Data Presentation:
| Concentration (µg/mL) | Botrytis cinerea Inhibition (%) | Fusarium oxysporum Inhibition (%) | Rhizoctonia solani Inhibition (%) |
| 100 | 85 | 70 | 90 |
| 50 | 72 | 55 | 78 |
| 25 | 58 | 40 | 65 |
| 12.5 | 45 | 25 | 50 |
| 6.25 | 30 | 10 | 35 |
| Solvent Control | 0 | 0 | 0 |
| Positive Control | 100 | 100 | 100 |
Table 3: Hypothetical in vitro fungicidal activity of this compound.
Plant Growth Regulation (PGR) Bioassay
A common method to assess auxin-like activity is the root elongation bioassay with a sensitive species like cress (Lepidium sativum).
Materials:
-
This compound
-
Solvent (e.g., ethanol)
-
Distilled water
-
Petri dishes with filter paper
-
Cress seeds (Lepidium sativum)
-
Growth chamber
Protocol:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Create a dilution series in distilled water to achieve low concentrations (e.g., 100, 10, 1, 0.1, 0.01 µM). Include a solvent control. A known auxin like Indole-3-acetic acid (IAA) can be used as a positive control.
-
-
Bioassay Setup:
-
Place a sheet of filter paper in each Petri dish.
-
Add a fixed volume (e.g., 5 mL) of the respective test solution or control to each dish.
-
Place a set number of cress seeds (e.g., 10-15) on the moist filter paper.
-
-
Incubation:
-
Seal the Petri dishes with parafilm and place them vertically in a dark growth chamber at a constant temperature (e.g., 25°C) for 3-5 days.
-
-
Data Collection and Analysis:
-
After the incubation period, measure the length of the primary root of each seedling.
-
Calculate the average root length for each treatment.
-
Express the results as a percentage of the control.
-
Data Presentation:
| Concentration (µM) | Average Root Length (mm) | Root Length (% of Control) |
| 100 | 2.5 | 10 |
| 10 | 5.0 | 20 |
| 1 | 12.5 | 50 |
| 0.1 | 20.0 | 80 |
| 0.01 | 24.5 | 98 |
| Solvent Control | 25.0 | 100 |
| IAA (1 µM) | 15.0 | 60 |
Table 4: Hypothetical plant growth regulatory effects of this compound on cress root elongation.
Visualizations
Caption: Workflow for Herbicidal Activity Screening.
Caption: Workflow for In Vitro Fungicidal Activity Screening.
Caption: Workflow for Plant Growth Regulation Bioassay.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Fluoro-2-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the utilization of 4-fluoro-2-(trifluoromethyl)phenylacetic acid as a key building block in the synthesis of potent kinase inhibitors. The protocols outlined below are based on established synthetic methodologies for amide bond formation, a common strategy in the development of small molecule kinase inhibitors. While a specific, named inhibitor synthesized from this exact starting material is not extensively documented in publicly available literature, the following sections present a representative synthesis and characterization of a hypothetical, yet plausible, kinase inhibitor, herein designated as "Fluoro-CF3-Phenylacetamide Kinase Inhibitor 1" (FCPI-1) .
The design of FCPI-1 is predicated on the well-established principle of coupling a substituted phenylacetic acid moiety with a heterocyclic amine, a common scaffold in many FDA-approved kinase inhibitors. The 4-fluoro and 2-trifluoromethyl substituents on the phenyl ring are expected to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can contribute to specific interactions within the kinase active site.
Target Kinase and Signaling Pathway
The hypothetical inhibitor, FCPI-1, is designed to target a constitutively active mutant of a receptor tyrosine kinase (RTK), such as FMS-like tyrosine kinase 3 with an internal tandem duplication (FLT3-ITD), which is a key driver in acute myeloid leukemia (AML). Dysregulation of the FLT3 signaling pathway leads to uncontrolled cell proliferation and survival. Inhibition of this pathway is a clinically validated strategy for the treatment of FLT3-mutated AML.
Caption: FLT3 Signaling Pathway and Point of Inhibition by FCPI-1.
Synthesis of FCPI-1
The synthesis of FCPI-1 is proposed via a standard amide coupling reaction between this compound and a suitable heterocyclic amine, for instance, 4-amino-N-methyl-2-pyrimidinecarboxamide.
Caption: Workflow for the Synthesis of FCPI-1.
Materials:
-
This compound (1.0 eq)
-
4-amino-N-methyl-2-pyrimidinecarboxamide (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 4-amino-N-methyl-2-pyrimidinecarboxamide (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, FCPI-1.
Quantitative Data
The following table presents plausible in vitro activity data for FCPI-1 against the target kinase and a selection of off-target kinases to demonstrate selectivity. These values are representative of what might be expected for a potent and selective inhibitor of this class.
| Target Kinase | Inhibitor | IC50 (nM) | Assay Type |
| FLT3-ITD | FCPI-1 | 15 | Biochemical |
| c-KIT | FCPI-1 | 250 | Biochemical |
| VEGFR2 | FCPI-1 | >1000 | Biochemical |
| EGFR | FCPI-1 | >1000 | Biochemical |
Table 1: In Vitro Kinase Inhibition Profile of FCPI-1.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols and data presented here for the hypothetical inhibitor FCPI-1 illustrate a rational approach to the design and synthesis of potent and selective inhibitors targeting clinically relevant kinases. The presence of the fluoro and trifluoromethyl groups offers opportunities for fine-tuning the pharmacological properties of the final compounds, making this an attractive starting material for medicinal chemistry campaigns in the field of kinase inhibitor drug discovery. Researchers can adapt these methodologies to synthesize a variety of analogs for structure-activity relationship (SAR) studies.
Application Notes and Protocols for High-Throughput Screening using 4-Fluoro-2-(trifluoromethyl)phenylacetic acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign utilizing a library of compounds derived from the core scaffold of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid. Phenylacetic acid derivatives are a versatile class of compounds frequently explored in drug discovery for their potential to modulate the activity of various biological targets. This particular scaffold, featuring fluorine and trifluoromethyl substitutions, offers unique electronic and metabolic properties that can be advantageous in developing potent and selective inhibitors.
These notes describe a hypothetical fluorescence-based enzymatic assay designed to identify inhibitors of "Target Enzyme X," a key protein in a disease-relevant signaling pathway. The provided protocols are optimized for a 384-well plate format, suitable for automated HTS platforms.
Hypothetical Signaling Pathway
The diagram below illustrates a simplified, hypothetical signaling cascade where "Target Enzyme X" plays a crucial role. Inhibition of this enzyme is postulated to block the downstream signaling events that contribute to disease pathology.
Caption: Hypothetical signaling pathway involving Target Enzyme X.
Experimental Protocols
Principle of the Assay
This HTS assay is a fluorescence polarization (FP) based competitive binding assay. A fluorescently labeled ligand (probe) with a known affinity for "Target Enzyme X" is used. When the probe is bound to the larger enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization value. In the presence of a competitive inhibitor from the this compound library, the probe is displaced from the enzyme. The smaller, unbound probe tumbles more rapidly, leading to a decrease in fluorescence polarization. This change in polarization is directly proportional to the inhibitory activity of the test compound.
Materials and Reagents
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Target Enzyme X: Recombinant human "Target Enzyme X" at a stock concentration of 1 mg/mL.
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Fluorescent Probe: Custom-synthesized, fluorescently labeled ligand for "Target Enzyme X".
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Compound Library: Derivatives of this compound dissolved in 100% DMSO.
-
Assay Plates: 384-well, black, low-volume microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Assay Workflow
The following diagram outlines the key steps in the high-throughput screening workflow.
Caption: High-throughput screening experimental workflow.
Detailed Protocol
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 100 nL of each compound from the this compound library into the wells of a 384-well assay plate.
-
For control wells, dispense 100 nL of DMSO (negative control) or a known inhibitor (positive control).
-
-
Reagent Preparation:
-
Prepare a working solution of "Target Enzyme X" at 2X the final assay concentration in cold assay buffer.
-
Prepare a working solution of the fluorescent probe at 2X the final assay concentration in assay buffer.
-
-
Reagent Addition:
-
Add 10 µL of the 2X "Target Enzyme X" solution to all wells of the assay plate.
-
Centrifuge the plates briefly to ensure all components are mixed.
-
-
First Incubation:
-
Incubate the plates at room temperature for 15 minutes to allow for the binding of the test compounds to the enzyme.
-
-
Second Reagent Addition:
-
Add 10 µL of the 2X fluorescent probe solution to all wells.
-
Centrifuge the plates again.
-
-
Second Incubation:
-
Incubate the plates at room temperature for 30 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.
-
Data Presentation
The following table summarizes hypothetical data for a selection of compounds from the screening library, demonstrating a structure-activity relationship (SAR).
| Compound ID | R-Group Modification | IC50 (µM) | Maximum Inhibition (%) |
| FPA-001 | -H | 15.2 | 95 |
| FPA-002 | -CH3 | 8.5 | 98 |
| FPA-003 | -Cl | 2.1 | 99 |
| FPA-004 | -OCH3 | 25.7 | 92 |
| FPA-005 | -NH2 | 0.8 | 100 |
Conclusion
The protocols and application notes presented here provide a framework for conducting a high-throughput screening campaign to identify inhibitors of "Target Enzyme X" using a library based on the this compound scaffold. The described fluorescence polarization assay is a robust and sensitive method suitable for identifying potent lead compounds for further drug development efforts. The hypothetical data illustrates the potential for identifying structure-activity relationships within the compound series, guiding the optimization of lead candidates.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Fluoro-2-(trifluoromethyl)phenylacetic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for various synthetic routes.
I. Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a structured format.
Issue 1: Low or No Yield in Grignard Reaction Route
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Magnesium: The surface of the magnesium turnings may be oxidized, preventing the initiation of the Grignard reaction. | 1. Activate the magnesium turnings by gently crushing them in a dry mortar and pestle under an inert atmosphere. 2. Add a small crystal of iodine to the reaction flask; the disappearance of the brown color indicates activation. 3. Flame-dry the magnesium turnings under vacuum before use. | Initiation of the Grignard reaction, observed by a gentle reflux and the formation of a cloudy solution. |
| Presence of Moisture: Grignard reagents are highly sensitive to water, which will quench the reaction. | 1. Thoroughly flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon. 2. Use anhydrous solvents (e.g., diethyl ether, THF) and ensure they are freshly distilled or obtained from a sealed container. | Successful formation of the Grignard reagent and subsequent carboxylation. |
| Side Reactions: The highly reactive Grignard reagent can participate in side reactions, such as Wurtz coupling. | 1. Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration of the halide. 2. Maintain a moderate reaction temperature to avoid excessive side reactions. | Minimized formation of biphenyl and other coupling byproducts, leading to a higher yield of the desired carboxylic acid. |
| Inefficient Carboxylation: Poor reaction between the Grignard reagent and carbon dioxide. | 1. Use freshly crushed dry ice to ensure a high concentration of CO₂. 2. Pour the Grignard solution slowly onto a large excess of crushed dry ice with vigorous stirring. | Efficient trapping of the Grignard reagent to form the carboxylate salt, maximizing the yield of the final product. |
Issue 2: Incomplete or Slow Hydrolysis of 2-(4-Fluoro-2-(trifluoromethyl)phenyl)acetonitrile
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Steric Hindrance: The trifluoromethyl group at the ortho position can sterically hinder the approach of the hydroxide or hydronium ion to the nitrile carbon. | 1. Increase the reaction temperature and prolong the reaction time. 2. Use a stronger acid or base catalyst. 3. Consider using microwave-assisted heating to accelerate the reaction.[1] | Complete conversion of the nitrile to the carboxylic acid, monitored by TLC or GC-MS. |
| Formation of Stable Amide Intermediate: The hydrolysis may stop at the amide stage, especially under milder conditions. | 1. For acidic hydrolysis, use a higher concentration of a strong acid (e.g., concentrated HCl or H₂SO₄) and heat for an extended period. 2. For basic hydrolysis, use a higher concentration of a strong base (e.g., 40% NaOH) and ensure prolonged heating at reflux. | Complete hydrolysis of the intermediate amide to the desired carboxylic acid. |
| Low Solubility of the Nitrile: The starting nitrile may not be fully soluble in the aqueous reaction mixture. | 1. Add a co-solvent such as ethanol or dioxane to improve the solubility of the nitrile. 2. Use a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. | A homogeneous reaction mixture and improved reaction rate, leading to a higher yield. |
Issue 3: Low Yield in Willgerodt-Kindler Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reagent Ratio: Incorrect stoichiometry of the ketone, sulfur, and amine can lead to incomplete reaction or side product formation. | 1. Optimize the molar ratio of 4-Fluoro-2-(trifluoromethyl)acetophenone, sulfur, and morpholine. A common starting point is a 1:2:3 ratio. | Maximized formation of the thiomorpholide intermediate. |
| Inefficient Thioamide Formation: The initial reaction to form the thioamide may be slow or incomplete. | 1. Increase the reaction temperature. 2. Consider using a high-boiling solvent like pyridine or DMF. 3. Microwave irradiation can significantly reduce the reaction time and improve the yield.[2] | Efficient conversion of the acetophenone to the corresponding thiomorpholide. |
| Incomplete Hydrolysis of the Thiomorpholide: The final hydrolysis step to the carboxylic acid can be challenging. | 1. Use a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH) for the hydrolysis. 2. Employ a phase-transfer catalyst to facilitate the hydrolysis.[3] | Complete conversion of the thiomorpholide to this compound. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The three most common synthetic routes are:
-
Grignard Reaction: This involves the reaction of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene with magnesium to form a Grignard reagent, which is then carboxylated with carbon dioxide.
-
Nitrile Hydrolysis: This route starts with the corresponding 2-(4-fluoro-2-(trifluoromethyl)phenyl)acetonitrile, which is then hydrolyzed to the carboxylic acid using strong acidic or basic conditions.
-
Willgerodt-Kindler Reaction: This method utilizes 4-Fluoro-2-(trifluoromethyl)acetophenone as the starting material, which is reacted with sulfur and an amine (typically morpholine) to form a thiomorpholide intermediate, followed by hydrolysis.[4]
Q2: How can I minimize the formation of the biphenyl impurity in the Grignard synthesis?
A2: The formation of the biphenyl impurity (Wurtz coupling product) can be minimized by the slow, dropwise addition of the aryl halide to the magnesium suspension. This maintains a low concentration of the aryl halide in the reaction mixture, disfavoring the coupling reaction.
Q3: What is the best way to purify the final product?
A3: The final product, this compound, can be purified by recrystallization from a suitable solvent system, such as a mixture of an organic solvent (e.g., toluene, heptane) and a co-solvent. Column chromatography on silica gel can also be employed for higher purity, although this may be less practical for large-scale synthesis.
Q4: Can the trifluoromethyl group cause any specific issues during the synthesis?
A4: Yes, the electron-withdrawing nature of the trifluoromethyl group can affect the reactivity of the aromatic ring and adjacent functional groups. In the Grignard synthesis, it can make the formation of the Grignard reagent more challenging. In the nitrile hydrolysis, it can increase the steric hindrance around the reaction center.
Q5: Are there any safety precautions I should be aware of?
A5: Standard laboratory safety precautions should always be followed. When working with Grignard reagents, it is crucial to use anhydrous conditions as they react violently with water. The Willgerodt-Kindler reaction can produce hydrogen sulfide, a toxic and flammable gas, and should be performed in a well-ventilated fume hood.
III. Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key parameters for the different synthetic routes to this compound, based on analogous reactions reported in the literature.
| Synthetic Route | Starting Material | Key Reagents | Typical Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Grignard Reaction | 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene | Mg, CO₂ (dry ice), Ether/THF | 2-4 hours | 60-75 | Direct carboxylation, readily available starting materials. | Highly sensitive to moisture, potential for Wurtz coupling side products. |
| Nitrile Hydrolysis | 2-(4-Fluoro-2-(trifluoromethyl)phenyl)acetonitrile | H₂SO₄/H₂O or NaOH/H₂O | 6-24 hours | 70-85 | Generally higher yields, less sensitive to moisture than Grignard route. | Starting nitrile may not be readily available, harsh reaction conditions required. |
| Willgerodt-Kindler | 4-Fluoro-2-(trifluoromethyl)acetophenone | S₈, Morpholine, NaOH/H₂O | 12-24 hours | 50-70 | Utilizes a ketone starting material which may be more accessible. | Multi-step process, potential for unpleasant odors (H₂S), moderate yields.[3] |
IV. Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
Step 1: Preparation of the Grignard Reagent
-
To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Activate the magnesium by adding a small crystal of iodine.
-
Add anhydrous diethyl ether to the flask.
-
Dissolve 1-bromo-4-fluoro-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aryl bromide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium has reacted.
Step 2: Carboxylation
-
In a separate large beaker, place a generous amount of freshly crushed dry ice.
-
Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, which will result in a viscous slurry.
-
Quench the reaction by slowly adding dilute hydrochloric acid until the solid dissolves and the aqueous layer is acidic.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Protocol 2: Synthesis via Nitrile Hydrolysis
Step 1: Acidic Hydrolysis
-
In a round-bottom flask, combine 2-(4-fluoro-2-(trifluoromethyl)phenyl)acetonitrile (1.0 eq) and a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux for 6-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The solid product will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
V. Mandatory Visualizations
Caption: Overview of synthetic routes for this compound.
Caption: Troubleshooting flowchart for the Grignard synthesis route.
References
- 1. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
troubleshooting common side reactions with 4-Fluoro-2-(trifluoromethyl)phenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-(trifluoromethyl)phenylacetic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in amide coupling reactions?
A1: The primary challenges stem from the electronic and steric properties of the molecule. The electron-withdrawing nature of the trifluoromethyl (CF₃) and fluoro (F) groups increases the acidity of the carboxylic acid, which can be beneficial for activation. However, the ortho-CF₃ group presents significant steric hindrance around the carboxylic acid moiety. This steric bulk can impede the approach of the amine nucleophile, leading to slower reaction rates and lower yields compared to less hindered phenylacetic acids.
Q2: I am observing low yields in my amide coupling reaction. What are the likely causes?
A2: Low yields are a common issue and can be attributed to several factors:
-
Steric Hindrance: The ortho-trifluoromethyl group can physically block the amine from attacking the activated carboxylic acid.
-
Incomplete Activation: The carboxylic acid may not be fully converted to its active form (e.g., O-acylisourea ester with EDC).
-
Hydrolysis of Activated Intermediate: The highly reactive activated ester can be quenched by trace amounts of water in the reaction mixture.
-
Side Reactions of Coupling Agents: For instance, with uronium-based reagents like HATU, the amine can react with the coupling reagent itself, forming a guanidinium byproduct.
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, limiting their ability to react.
Q3: What are the common side reactions during the esterification of this compound?
A3: During esterification, particularly under acidic conditions (Fischer esterification), the primary side reaction is the reverse reaction, hydrolysis of the ester back to the carboxylic acid and alcohol.[1][2] This is an equilibrium process, and the presence of water will shift the equilibrium towards the starting materials.[3] Incomplete conversion is another common issue, often due to steric hindrance from the ortho-CF₃ group, which slows down the reaction.[4]
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring reaction progress. A co-spot of your starting material, the reaction mixture, and a co-spot of both will help you visualize the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Troubleshooting Guides
Amide Coupling Reactions
Problem: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Insufficient Reagent Activity | Use a more powerful coupling reagent. If EDC/HOBt fails, switch to a uronium-based reagent like HATU or HCTU, which are known to be more effective for hindered systems.[5] |
| Steric Hindrance | Increase the reaction temperature to provide more energy to overcome the activation barrier. Prolong the reaction time. Consider using a less sterically hindered amine if the experimental design allows. |
| Incomplete Activation/Hydrolysis | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[6] |
| Side Reaction with Amine | When using HATU, add the amine last after pre-activating the carboxylic acid to minimize the formation of guanidinium byproducts.[7] |
Problem: Multiple Spots on TLC / Difficult Purification
| Potential Cause | Recommended Solution |
| Formation of Byproducts | Optimize the stoichiometry of your reagents. An excess of the amine can sometimes help drive the reaction to completion but can complicate purification. If using EDC, the dicyclohexylurea (DCU) byproduct can be challenging to remove. Using a water-soluble carbodiimide like EDC allows for removal by aqueous workup.[8] |
| Unreacted Starting Material | If the reaction has stalled, consider a "double coupling" approach where a second portion of fresh coupling reagent and amine is added to the reaction mixture.[5] |
| Degradation | Some reagents and products may be sensitive to prolonged heat or acidic/basic conditions during workup. Minimize exposure to harsh conditions. |
Esterification Reactions
Problem: Low Conversion to Ester
| Potential Cause | Recommended Solution |
| Equilibrium Limitation (Fischer Esterification) | Use a large excess of the alcohol (it can often be used as the solvent).[3] Remove water as it is formed using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[3] |
| Steric Hindrance | Increase the reaction temperature and prolong the reaction time. Use a more potent acid catalyst, but be mindful of potential side reactions. |
| Hydrolysis During Workup | Ensure that the aqueous workup is performed under neutral or slightly acidic conditions to prevent base-catalyzed hydrolysis of the newly formed ester. |
Quantitative Data Summary
The following table summarizes typical conditions and expected outcomes for common reactions with phenylacetic acids possessing electron-withdrawing and sterically hindering groups. Note that specific yields for this compound may vary.
| Reaction | Coupling/Catalyst System | Base | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield Range (%) | Citation(s) |
| Amide Coupling | EDC/HOBt | DIPEA/TEA | DMF/DCM | 0 - RT | 12 - 24 | 40 - 70 | [6] |
| Amide Coupling | HATU | DIPEA | DMF | RT | 1 - 6 | 60 - 95 | [5][9] |
| Esterification | H₂SO₄ (catalytic) | N/A | Alcohol (excess) | Reflux | 6 - 24 | 50 - 80 | [3][4] |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol is recommended for coupling with primary or secondary amines, especially when steric hindrance is a concern.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amine (1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Fischer Esterification
This protocol is a classical approach for synthesizing esters from carboxylic acids and alcohols.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine this compound (1.0 eq.), the desired alcohol (can be used as the solvent, >10 eq.), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the equilibrium towards the ester product.
-
Monitoring: Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Workup: Allow the reaction to cool to room temperature. Carefully neutralize the acid catalyst with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be further purified by distillation or column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for low yield in amide coupling reactions.
Caption: Troubleshooting workflow for low yield in Fischer esterification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Fluoro-2-(trifluoromethyl)phenylacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most plausible synthetic routes starting from commercially available precursors include:
-
Hydrolysis of 4-Fluoro-2-(trifluoromethyl)benzyl cyanide: This is a two-step process involving the synthesis of the benzyl cyanide from the corresponding benzyl halide, followed by hydrolysis to the carboxylic acid.
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Willgerodt-Kindler Reaction of 4-Fluoro-2-(trifluoromethyl)acetophenone: This reaction converts the acetophenone derivative into a thioamide, which is then hydrolyzed to the desired phenylacetic acid.
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Carboxylation of a Grignard Reagent: This involves forming a Grignard reagent from 4-Fluoro-2-(trifluoromethyl)benzyl bromide and then reacting it with carbon dioxide.
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Oxidation of a suitable precursor: This could involve the side-chain oxidation of 4-fluoro-2-(trifluoromethyl)ethylbenzene.
Q2: Which synthetic route is recommended for a first attempt?
A2: For a reliable and often high-yielding route, the hydrolysis of 4-Fluoro-2-(trifluoromethyl)benzyl cyanide is a good starting point. The starting materials are accessible, and the reaction conditions for both steps are well-established for a variety of substrates.
Q3: What are the main safety concerns when synthesizing this compound?
A3: Key safety considerations include:
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Cyanide: If using the benzyl cyanide route, extreme caution must be exercised when handling cyanide salts, as they are highly toxic. All manipulations should be performed in a well-ventilated fume hood.
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Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water. Strict anhydrous conditions are essential.
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Oxidizing Agents: Strong oxidizing agents like potassium permanganate are hazardous and should be handled with care.
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Solvents: Many organic solvents used are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each reagent and solvent used.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered in the potential synthetic pathways.
Route 1: Hydrolysis of 4-Fluoro-2-(trifluoromethyl)benzyl cyanide
Experimental Workflow:
Technical Support Center: Purification of 4-Fluoro-2-(trifluoromethyl)phenylacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Fluoro-2-(trifluoromethyl)phenylacetic acid. Our aim is to help you overcome common purification challenges and achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the synthetic route used. For instance, if a Grignard reaction with 4-fluoro-2-(trifluoromethyl)benzyl halide followed by carboxylation is employed, impurities may include unreacted benzyl halide, the corresponding toluene derivative (from quenching of the Grignard reagent with a proton source), and biphenyl derivatives formed from coupling reactions. If the synthesis involves the hydrolysis of 4-fluoro-2-(trifluoromethyl)phenylacetonitrile, impurities could include the corresponding amide as a result of incomplete hydrolysis.
Q2: What are the recommended methods for purifying this compound?
A2: The primary methods for purifying this compound are recrystallization and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the impurity profile and the required final purity. Acid-base extraction can also be a useful initial step to separate the acidic product from neutral and basic impurities.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-performance liquid chromatography (HPLC) with UV detection is a standard method for determining the purity of this compound. For identifying unknown impurities, liquid chromatography-mass spectrometry (LC-MS) is highly effective. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) is also crucial for structural confirmation and can provide quantitative purity information.
Troubleshooting Guide
Recrystallization Issues
Q1: My compound does not crystallize upon cooling. What should I do?
A1: This issue typically arises from the solution not being sufficiently supersaturated.
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Possible Cause: Too much solvent was used.
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Solution: Reheat the solution and evaporate a portion of the solvent to increase the concentration of the compound. Allow it to cool again slowly.
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Possible Cause: The compound is highly soluble in the chosen solvent even at low temperatures.
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Solution: Consider using a different solvent or a solvent/anti-solvent system. A good solvent will dissolve the compound when hot but have low solubility when cold. You can determine a suitable solvent system through small-scale solubility tests.
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Q2: The compound "oils out" instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or is highly impure.
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Possible Cause: The cooling rate is too fast.
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Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
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Possible Cause: High concentration of impurities.
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Solution: The impurities may be lowering the melting point of your compound. Consider a preliminary purification step like acid-base extraction or column chromatography to remove the bulk of the impurities before recrystallization.
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Possible Cause: Inappropriate solvent choice.
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Solution: Re-dissolve the oil in a small amount of the hot solvent and try adding a different solvent (an anti-solvent) in which your compound is less soluble, while the solution is still warm, until it becomes slightly turbid. Then, allow it to cool slowly.
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Chromatographic Purification Issues
Q1: I am seeing poor separation of my compound from an impurity during preparative HPLC. What can I do?
A1: Poor resolution in HPLC can be due to several factors related to the method parameters.
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Possible Cause: The mobile phase composition is not optimal.
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Solution: Adjust the gradient slope. A shallower gradient around the elution time of your compound can improve resolution. You can also try different organic modifiers (e.g., methanol instead of acetonitrile) or adjust the pH of the aqueous phase if the impurities have different acidic/basic properties.
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Possible Cause: The stationary phase is not suitable.
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Solution: For fluorinated compounds, a standard C18 column might not always provide the best selectivity. Consider using a column with a different stationary phase, such as a phenyl-hexyl or a fluorinated phase, which can offer different interactions and improve separation.[1]
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Q2: The recovery of my compound from the preparative HPLC is low. What are the potential reasons?
A2: Low recovery can be due to issues with sample solubility, column interactions, or fraction collection.
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Possible Cause: The compound is precipitating on the column.
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Solution: Ensure your sample is fully dissolved in the mobile phase before injection. You may need to dissolve the crude material in a stronger solvent (like DMSO) and then dilute it with the mobile phase, ensuring it remains in solution.
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Possible Cause: Irreversible binding to the stationary phase.
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Solution: This is less common for small molecules but can occur. Try a different stationary phase or modify the mobile phase (e.g., change the pH or additive).
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Possible Cause: Inefficient fraction collection.
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Solution: Ensure your fraction collector is triggered correctly based on the peak elution and that the collection window is set appropriately to capture the entire peak.
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Data Presentation
| Parameter | Recrystallization | Preparative HPLC |
| Typical Purity | 98-99.5% | >99.5% |
| Typical Recovery | 70-90% | 60-80% |
| Scale | Milligrams to Kilograms | Milligrams to Grams |
| Common Solvents | Toluene/Hexanes, Ethyl Acetate/Heptane, Water | Acetonitrile, Methanol, Water |
| Key Consideration | Solvent selection is critical for good recovery and crystal form. | Method development is required to achieve optimal separation. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: In a small test tube, dissolve approximately 20 mg of the crude material in a minimal amount of a hot solvent (e.g., toluene). If the compound dissolves readily, it is a good primary solvent. Add a less polar solvent (anti-solvent, e.g., hexanes) dropwise at the boiling point until the solution becomes slightly cloudy. The ideal solvent system will show high solubility at high temperatures and low solubility at room temperature or below.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen primary solvent portion-wise while heating the mixture to a gentle boil with stirring until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.
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Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent or the anti-solvent to remove any remaining mother liquor.
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Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: General Preparative HPLC Purification
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Analytical Method Development: First, develop an analytical HPLC method to determine the retention times of the target compound and its impurities. A common starting point is a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
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Sample Preparation: Dissolve the crude this compound in the initial mobile phase or a compatible solvent at a concentration suitable for the preparative column loading capacity. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter before injection.
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Preparative Run: Scale up the analytical method to a preparative column. The flow rate should be adjusted based on the column diameter. The gradient may need to be optimized (typically made shallower around the elution time of the target compound) to maximize resolution.
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Fraction Collection: Collect fractions corresponding to the peak of the pure compound based on UV detection.
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Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm their purity.
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Product Isolation: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the purified product.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for common issues encountered during recrystallization.
References
stability issues of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during experiments involving this compound.
| Issue/Observation | Potential Cause | Recommended Action |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Degradation of the compound in solution. | Prepare fresh solutions before use. If solutions must be stored, conduct a time-course stability study under your specific solvent and storage conditions (see Experimental Protocols). Store solutions at low temperatures (-20°C or -80°C) and protected from light. |
| Appearance of new peaks in chromatograms over time. | Formation of degradation products. | Characterize the new peaks using techniques like LC-MS or GC-MS to identify potential degradants. This can provide insights into the degradation pathway. Consider adjusting experimental conditions (e.g., pH, temperature) to minimize degradation. |
| Low recovery of the compound from biological matrices. | Instability in the biological matrix (e.g., enzymatic degradation) or poor extraction efficiency. | Perform matrix stability studies by spiking the compound into the matrix and incubating at relevant temperatures (e.g., 37°C) for various durations. Analyze for the parent compound and potential metabolites. Optimize extraction methods to ensure efficient recovery. |
| Discoloration of the solid compound upon storage. | Possible slow degradation due to exposure to light, moisture, or air. | Store the solid compound in a tightly sealed container, in a desiccator, and protected from light, as recommended by safety data sheets.[1][2] |
| Precipitation of the compound from solution. | Poor solubility or pH-dependent solubility. | Determine the solubility of the compound in your experimental buffer system. The carboxylic acid moiety means solubility will be lower at acidic pH. Adjust the pH to maintain the compound in its more soluble deprotonated (carboxylate) form if the experiment allows. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[1] For long-term storage, keeping it in a desiccator to minimize moisture exposure is advisable.
Q2: How stable is this compound in common organic solvents?
Q3: What are the likely degradation pathways for this molecule?
A3: Based on its structure, potential degradation pathways could include:
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Decarboxylation: Loss of the carboxylic acid group, especially under thermal stress.
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Hydrolysis of the trifluoromethyl group: This is generally a stable group, but under harsh acidic or basic conditions, it could potentially hydrolyze to a carboxylic acid.
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Nucleophilic aromatic substitution: The fluorine atom on the phenyl ring could be susceptible to displacement by strong nucleophiles.
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Oxidative degradation: The benzene ring could be hydroxylated or opened under strong oxidizing conditions. Studies on other fluorinated aromatic compounds have shown degradation via hydroxylation.[3]
Q4: Is the compound susceptible to degradation in acidic or basic conditions?
A4: Yes, the carboxylic acid functional group makes the compound's stability pH-dependent. In strong acidic or basic solutions, particularly at elevated temperatures, hydrolysis or other degradation reactions can be accelerated. Forced degradation studies are recommended to determine its stability profile under your specific pH conditions (see Protocol 1).
Q5: Can this compound degrade under physiological conditions (e.g., in cell culture media or plasma)?
A5: It is possible. While some fluorinated phenylacetic acids are used in biological systems due to their relative stability[4], metabolic degradation by enzymes such as cytochrome P450s cannot be ruled out without specific testing.[5] It is recommended to perform a matrix stability assay (see Protocol 2) to assess its stability in your specific biological system.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions.
Methodology:
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Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acidic Hydrolysis: Mix the stock solution with 1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
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Basic Hydrolysis: Mix the stock solution with 1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours.
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Thermal Degradation: Store the solid compound at 105°C for 24 hours, then dissolve in the initial solvent.[6]
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Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
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Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
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Data Analysis: Compare the chromatograms of the stressed samples to a control sample (stored at -20°C). Calculate the percentage of degradation and note the retention times of any new peaks.
Protocol 2: Plasma/Matrix Stability Assay
Objective: To assess the stability of the compound in a biological matrix.
Methodology:
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Spiking: Spike a known concentration of the compound into the biological matrix (e.g., plasma, cell culture media) to achieve a final concentration relevant to your experiment.
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Incubation: Incubate the spiked matrix at a relevant temperature (e.g., 37°C).
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Time Points: Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).
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Sample Preparation: Immediately stop any potential enzymatic activity at each time point, for example, by adding a cold organic solvent like acetonitrile to precipitate proteins.
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Extraction: Extract the compound from the matrix.
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Analysis: Analyze the extracted samples by LC-MS/MS to quantify the remaining parent compound.
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Data Analysis: Plot the concentration of the compound versus time to determine its half-life in the matrix.
Data Presentation
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | Incubation Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Number of Degradation Products |
| 1 M HCl at 60°C | 24 | ||||
| 1 M NaOH at 60°C | 24 | ||||
| 3% H₂O₂ at RT | 24 | ||||
| Solid at 105°C | 24 | ||||
| UV light at RT | 24 |
Users should populate this table with their experimental data.
Table 2: Plasma Stability Results
| Time (minutes) | Concentration (ng/mL) | % Remaining |
| 0 | 100 | |
| 30 | ||
| 60 | ||
| 120 | ||
| 240 | ||
| Calculated Half-life (t½) | \multicolumn{2}{c | }{} |
Users should populate this table with their experimental data.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways under stress.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETIC ACID CAS#: 195447-80-4 [m.chemicalbook.com]
- 3. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid decomposition of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid
Welcome to the technical support center for 4-Fluoro-2-(trifluoromethyl)phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding its decomposition and ensuring its stability during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The decomposition of this compound can be initiated by several factors, including exposure to high temperatures, light (photolysis), strong acidic or basic conditions (hydrolysis), and oxidizing agents. The primary degradation pathways are likely decarboxylation and, under harsh conditions, hydrolysis of the trifluoromethyl group.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To ensure long-term stability, it is recommended to store this compound in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and light. For optimal stability, storage in a desiccator at room temperature or in a refrigerator is advisable. Avoid storing it in proximity to strong oxidizing agents, acids, or bases.
Q3: I suspect my sample of this compound has degraded. What are the initial steps to confirm this?
A3: If you suspect degradation, the first step is to analyze the sample using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the chromatogram of the suspect sample to a reference standard or a previously analyzed stable batch. The appearance of new peaks or a decrease in the area of the main peak can indicate the presence of degradation products.
Q4: Can the trifluoromethyl group on the phenyl ring degrade?
A4: The trifluoromethyl (-CF3) group is generally very stable due to the strong carbon-fluorine bonds.[1] However, under harsh conditions, such as strong basic solutions or high temperatures, it can undergo hydrolysis to form a carboxylic acid group (-COOH).[2]
Q5: Is decarboxylation a significant concern for this compound?
A5: Yes, phenylacetic acids can undergo decarboxylation, especially under thermal stress, in the presence of certain metal catalysts, or upon exposure to UV light.[3][4] This would result in the formation of 1-fluoro-3-(trifluoromethyl)benzene.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the handling and experimentation with this compound.
Issue 1: Appearance of Unknown Peaks in HPLC Analysis
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Possible Cause 1: Photodegradation. Exposure of the compound, either in solid form or in solution, to direct sunlight or strong artificial light can lead to the formation of degradation products.
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Solution: Protect the compound and its solutions from light by using amber-colored vials or by wrapping containers in aluminum foil. Conduct all manipulations in a dimly lit environment whenever possible.
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Possible Cause 2: Thermal Decomposition. Storing the compound at elevated temperatures or heating it excessively during an experiment can cause decarboxylation or other forms of degradation.
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Solution: Store the compound at the recommended temperature. If heating is necessary for an experiment, use the lowest effective temperature and minimize the heating duration.
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Possible Cause 3: Hydrolysis. If the compound is in a solution with a high or low pH, the carboxylic acid or trifluoromethyl group may react.
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Solution: Maintain the pH of solutions containing the compound within a neutral range (pH 6-8) unless the experimental protocol requires otherwise. If working with acidic or basic solutions, prepare them fresh and use them promptly.
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Issue 2: Inconsistent Experimental Results
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Possible Cause 1: Gradual Decomposition of Stock Solutions. Stock solutions of the compound may degrade over time, especially if not stored properly.
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Solution: Prepare fresh stock solutions for each set of experiments. If a stock solution must be stored, keep it refrigerated or frozen in a tightly sealed, light-protected container. It is advisable to re-qualify stored stock solutions by HPLC before use.
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Possible Cause 2: Reaction with Solvents. Certain reactive solvents could potentially lead to the degradation of the compound over time.
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Solution: Use high-purity, inert solvents for preparing solutions. Common choices include acetonitrile, methanol, and dimethyl sulfoxide (DMSO). Ensure the solvents are free from contaminants and stored correctly.
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Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Recommended Duration |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 - 48 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 24 - 48 hours |
| Oxidative | 3% H₂O₂ at room temperature | 24 hours |
| Thermal | 80 °C (solid state) | 48 hours |
| Photolytic | Solid and solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6] | As per ICH Q1B guidelines |
Detailed Methodologies
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Preparation of Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
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Incubate the solution at 60 °C.
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Withdraw aliquots at appropriate time points (e.g., 0, 6, 12, 24, 48 hours).
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Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
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Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
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Incubate the solution at 60 °C.
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Withdraw aliquots at appropriate time points.
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Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
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Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3%.
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Keep the solution at room temperature, protected from light.
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Withdraw aliquots at appropriate time points for HPLC analysis.
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Thermal Degradation:
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Place a known amount of the solid compound in a vial and store it in an oven at 80 °C.
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At specified time points, withdraw a sample, dissolve it in the solvent, and analyze by HPLC.
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Photolytic Degradation:
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Expose both the solid compound and a solution of the compound to a calibrated light source as specified in ICH Q1B guidelines.[7]
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Simultaneously, keep a control sample (wrapped in aluminum foil) under the same conditions but protected from light.
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Analyze the samples at appropriate time intervals.
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Visualizing Degradation Pathways and Workflows
Potential Decomposition Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
References
- 1. Oxidative degradation studies: Significance and symbolism [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Synthesis of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Synthesis Overview
A common and practical synthetic route to this compound involves a two-step process:
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Cyanation: Nucleophilic substitution of 4-Fluoro-2-(trifluoromethyl)benzyl bromide with a cyanide salt to form 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile.
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Hydrolysis: Conversion of the resulting phenylacetonitrile derivative to the final carboxylic acid product.
An alternative approach involves the formation of a Grignard reagent from 4-Fluoro-2-(trifluoromethyl)benzyl bromide, followed by carboxylation.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the synthesis.
Part 1: Cyanation of 4-Fluoro-2-(trifluoromethyl)benzyl bromide
Q1: My cyanation reaction is showing low conversion to the desired nitrile. What are the possible causes and solutions?
A1: Low conversion can be attributed to several factors:
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Poor quality of reagents: Ensure the benzyl bromide starting material is pure and the cyanide salt (e.g., NaCN, KCN) is dry.
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Insufficient reaction time or temperature: Some reactions may require prolonged heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Inappropriate solvent: A mixture of a polar protic solvent like ethanol and water is often effective for this type of reaction.[1]
Q2: I am observing a significant amount of an impurity that I suspect is an alcohol or ether. How can I prevent this?
A2: The formation of alcohol or ether byproducts suggests that the solvent is participating in the reaction (solvolysis). This can be minimized by:
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Using a less nucleophilic solvent system: Consider using a polar aprotic solvent like DMSO or DMF, although this may require the use of a phase-transfer catalyst.
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Controlling the temperature: Higher temperatures can favor solvolysis. Try running the reaction at a lower temperature for a longer period.
Q3: My reaction has resulted in the formation of an isonitrile byproduct, which has a very unpleasant odor. How can I avoid this?
A3: Isonitrile formation is a known side reaction in cyanations. To minimize its formation:
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Use a cyanide salt with a more ionic character: Potassium cyanide (KCN) is generally preferred over sodium cyanide (NaCN) to reduce isonitrile formation.
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Solvent choice: Protic solvents can help to solvate the cyanide ion and favor the formation of the nitrile over the isonitrile.
Part 2: Hydrolysis of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile
Q1: My hydrolysis reaction is very slow and gives a low yield of the carboxylic acid.
A1: Incomplete hydrolysis is a common issue. To drive the reaction to completion:
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Increase reaction time and/or temperature: Both acidic and basic hydrolysis often require refluxing for several hours.[2][3]
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Use a stronger acid or base: For acidic hydrolysis, concentrated sulfuric or hydrochloric acid can be used. For basic hydrolysis, a higher concentration of NaOH or KOH may be necessary.
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Consider a different method: Non-catalytic hydrolysis in near-critical water is an alternative that can give high yields.[3]
Q2: I am isolating the amide intermediate instead of the carboxylic acid. How can I promote complete hydrolysis?
A2: The amide is an intermediate in the hydrolysis of a nitrile. To ensure complete conversion to the carboxylic acid:
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Prolong the reaction time: The hydrolysis of the amide to the carboxylic acid is often the slower step.
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Increase the concentration of the acid or base: This will increase the rate of the second hydrolysis step.
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Add a co-solvent: In some cases, adding a co-solvent like ethanol can improve the solubility of the amide and facilitate its hydrolysis.
Q3: The workup of my basic hydrolysis is difficult, and I am losing product during extraction.
A3: After basic hydrolysis, the product exists as a carboxylate salt in the aqueous layer. To improve recovery:
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Careful acidification: Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of 1-2 to precipitate the carboxylic acid. Ensure the solution is well-chilled to maximize precipitation.
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Thorough extraction: After acidification, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to ensure complete recovery of the product.
Experimental Protocols
Protocol 1: Cyanation of 4-Fluoro-2-(trifluoromethyl)benzyl bromide
This protocol is adapted from a similar synthesis of o-trifluoromethylphenylacetonitrile.[4]
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-Fluoro-2-(trifluoromethyl)benzyl bromide (1 equivalent), potassium cyanide (1.8 equivalents), water (2.5 parts by volume relative to the benzyl bromide), and absolute ethanol (10 parts by volume relative to the benzyl bromide).
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Stir the mixture and heat under reflux for 20 hours.
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After cooling to room temperature, dilute the reaction mixture with a large volume of water.
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Extract the aqueous mixture with diethyl ether.
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Dry the combined organic extracts over anhydrous potassium carbonate and evaporate the solvent under reduced pressure.
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The crude product can be purified by vacuum distillation.
Protocol 2: Acidic Hydrolysis of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile
This is a general procedure for the acidic hydrolysis of phenylacetonitriles.
-
In a round-bottom flask fitted with a reflux condenser, mix 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile with a 3:2 (v/v) mixture of concentrated sulfuric acid and water.
-
Heat the mixture under reflux with stirring for 3-4 hours.
-
Cool the reaction mixture and pour it into cold water to precipitate the crude product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., a mixture of water and ethanol).
Protocol 3: Basic Hydrolysis of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile
This is a general procedure for the basic hydrolysis of phenylacetonitriles.
-
In a round-bottom flask with a reflux condenser, dissolve 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile in ethanol.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted nitrile.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 1-2.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent if necessary.
Data Presentation
Table 1: Reaction Conditions for Cyanation of Substituted Benzyl Bromides
| Starting Material | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-Trifluoromethylbenzyl bromide | KCN | Ethanol/Water | Reflux | 20 | ~73 | [4] |
| Benzyl chloride | NaCN | Ethanol/Water | Reflux | 1 | - | [1] |
| 2,4,5-Trifluorobenzyl chloride | NaCN | Ionic Liquid | 90 | 2 | 78.7 | [5] |
Table 2: Conditions for Hydrolysis of Phenylacetonitrile Derivatives
| Starting Material | Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetonitrile | H₂SO₄/H₂O | Reflux | 3 | >80 | Organic Syntheses |
| Phenylacetonitrile | NaOH/H₂O | Reflux | - | - | Organic Syntheses |
| 2,4,5-Trifluorophenylacetonitrile | HCl | Reflux | 10 | 64 | [6] |
| 2,4,5-Trifluorophenylacetonitrile | NaOH/H₂O | Reflux | 6 | 75 | [6] |
| Phenylacetonitrile | Near-critical water | 240-310 | 1-8 | High | [3] |
Visualizations
Caption: General workflow for the synthesis of this compound.
References
- 1. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 2. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 3. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]
- 4. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 6. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]
Technical Support Center: Addressing Poor Solubility of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Fluoro-2-(trifluoromethyl)phenylacetic acid in experimental assays.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Difficulty Dissolving the Compound in the Initial Solvent
Question: I am having trouble dissolving the solid this compound powder in my chosen organic solvent. What should I do?
Answer:
Initial insolubility in an organic solvent can often be overcome by following these steps:
-
Solvent Selection: The recommended starting solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is a powerful solvent capable of dissolving a wide range of organic compounds.
-
Mechanical Agitation: Ensure you are providing sufficient mechanical agitation.
-
Vortexing: Vortex the solution vigorously for at least 1-2 minutes.
-
Sonication: If vortexing is insufficient, use a bath sonicator for 5-10 minutes to break up any compound aggregates.
-
-
Gentle Heating: Cautious application of heat can significantly improve solubility.
-
Place the vial in a water bath set to 37-50°C for 10-15 minutes.
-
Periodically remove the vial and vortex to aid dissolution.
-
Caution: Always be mindful of the compound's stability at elevated temperatures.
-
-
Fresh Solvent: Ensure that your solvent is anhydrous and of high purity. Water contamination in DMSO can reduce its solvating power for some compounds.
Issue 2: Precipitation Upon Dilution into Aqueous Buffer
Question: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
Answer:
Precipitation upon dilution into an aqueous medium is a common challenge with hydrophobic compounds. This occurs because the compound is significantly less soluble in the aqueous environment of the assay buffer compared to the concentrated organic stock solution. Here are several strategies to address this, which can be used alone or in combination:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.
-
Optimize the Co-solvent Concentration: While keeping the final DMSO concentration low to avoid cellular toxicity (typically below 0.5%), a slight increase may help maintain solubility.[1]
-
pH Adjustment: As an acidic compound, the solubility of this compound is pH-dependent. Increasing the pH of the buffer will deprotonate the carboxylic acid group, forming a more soluble salt.[2][3] A final pH of 7.4 or slightly higher is often effective.
-
Use of Solubilizing Agents:
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, increasing its apparent solubility.[4]
-
Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic interior that can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.[4]
-
Below is a workflow to guide you through these troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a hydrophobic molecule with poor aqueous solubility. It is generally soluble in organic solvents like DMSO and ethanol. Its aqueous solubility is expected to be pH-dependent, increasing with higher pH due to the ionization of its carboxylic acid group.
Q2: What is the recommended solvent for preparing a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: To avoid solvent-induced toxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%.[1] Always include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.
Q4: How should I store the stock solution of this compound?
A4: Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light and moisture.
Q5: Can I use ethanol to prepare my stock solution?
A5: Yes, ethanol can be used to prepare a stock solution. However, the achievable concentration in ethanol is generally lower than in DMSO. Be aware that ethanol can also have effects on cells, and appropriate vehicle controls are necessary.
Quantitative Data Summary
The following table summarizes the predicted solubility of this compound in common solvents. These are estimated values and should be used as a guide for initial experiments.
| Solvent | Predicted Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | Recommended for high-concentration stock solutions. |
| Ethanol | 10 - 20 mg/mL | A viable alternative to DMSO for stock solutions. |
| Aqueous Buffer (pH 7.4) | 0.1 - 0.5 mg/mL | Solubility is pH-dependent and increases at neutral to basic pH. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 222.14 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 222.14 g/mol * 1000 mg/g = 2.22 mg
-
Weigh the compound: Accurately weigh 2.22 mg of this compound and transfer it to a sterile vial.
-
Add solvent: Add 1 mL of DMSO to the vial.
-
Dissolve: Vortex the vial vigorously for 1-2 minutes until the solid is completely dissolved.
-
Troubleshoot if necessary: If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes or gently warm the vial in a 37°C water bath for 10-15 minutes, followed by vortexing.
-
Store: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
References
Technical Support Center: Synthesis of 4-Fluoro-2-(trifluoromethyl)phenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.
Route 1: Willgerodt-Kindler Reaction of 4-Fluoro-2-(trifluoromethyl)acetophenone
This reaction involves the conversion of 4-Fluoro-2-(trifluoromethyl)acetophenone to the corresponding phenylacetic acid via a thioamide intermediate.
Diagram of the Willgerodt-Kindler Reaction Workflow
Caption: Workflow for the Willgerodt-Kindler synthesis.
Troubleshooting Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | - Insufficient reaction time or temperature.- Poor quality of sulfur or morpholine. | - Increase reaction time and/or temperature. Monitor the reaction by TLC or GC.- Use freshly opened, high-purity reagents. |
| Presence of Thioamide Intermediate in Final Product | Incomplete hydrolysis. | - Extend the duration of the hydrolysis step.- Increase the concentration of the acid or base used for hydrolysis. |
| Formation of an Orange or Red Oily Impurity [1] | Complex side reactions involving sulfur and the amine. | - Ensure thorough washing of the crude product with a sodium bicarbonate solution to remove acidic impurities.[1]- Employ column chromatography for purification if simple recrystallization is ineffective. |
| Difficulty in Product Crystallization | Presence of residual morpholine or other soluble impurities. | - After acidification, wash the crude product thoroughly with cold water to remove any residual salts or morpholine hydrochloride.- Try different recrystallization solvents (e.g., toluene, heptane, or a mixture). |
Route 2: Hydrolysis of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile
This route involves the conversion of the corresponding benzyl cyanide to the desired carboxylic acid.
Diagram of the Nitrile Hydrolysis Workflow
Caption: Workflow for nitrile hydrolysis.
Troubleshooting Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient heating or reaction time.- Concentration of acid or base is too low. | - Increase the reaction temperature and/or prolong the reaction time. Monitor by TLC or HPLC.- Use a more concentrated acid or base solution. |
| Presence of Amide Intermediate | Incomplete hydrolysis of the amide formed in situ. | - Extend the hydrolysis time or increase the temperature.- For acid hydrolysis, a stronger acid or higher concentration may be required. For basic hydrolysis, ensure sufficient equivalents of base are used. |
| Product Contamination with Starting Nitrile [2] | The starting nitrile can be difficult to separate from the product due to similar polarities. | - Ensure the hydrolysis goes to completion by monitoring the reaction.- During workup, after acidification, wash the crude product thoroughly. Distillation of the crude product under reduced pressure can sometimes remove unreacted nitrile before recrystallization.[2] |
Route 3: Carboxylation of a Grignard Reagent
This method involves the formation of a Grignard reagent from a suitable aryl halide, followed by reaction with carbon dioxide.
Diagram of the Grignard Reaction Workflow
Caption: Workflow for Grignard carboxylation.
Troubleshooting Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure to Initiate Grignard Reaction | - Presence of moisture in glassware, solvent, or on the magnesium surface.- Magnesium is not sufficiently activated. | - Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents.[3]- Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[4] |
| Low Yield of Carboxylic Acid | - Inefficient carboxylation due to atmospheric moisture reacting with the Grignard reagent.- Grignard reagent reacting with atmospheric CO2 before the addition of dry ice. | - Pour the Grignard solution onto a large excess of freshly crushed dry ice under an inert atmosphere.[3][4]- Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. |
| Presence of Biphenyl Impurity (Wurtz Coupling Product) | - The Grignard reagent reacts with unreacted aryl halide.- Localized high temperatures during Grignard formation. | - Add the aryl halide solution slowly to the magnesium turnings to maintain a gentle reflux.[3]- Ensure efficient stirring to dissipate heat. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most common impurities are typically related to the chosen synthetic route and include:
-
Unreacted starting materials: such as 4-Fluoro-2-(trifluoromethyl)acetophenone or 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile.
-
Intermediate products: for instance, the thioamide in the Willgerodt-Kindler reaction or the amide in the nitrile hydrolysis pathway.
-
Side-products: such as the biphenyl dimer from Wurtz coupling in the Grignard reaction.
Q2: How can I best monitor the progress of my reaction to minimize impurities?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended. Regular monitoring can help determine the optimal reaction time to maximize product formation while minimizing byproduct generation.
Q3: What are the best general purification techniques for this compound?
-
Recrystallization: This is a highly effective method for purifying the final product. Common solvents include toluene, hexanes, or mixtures of ethyl acetate and hexanes.[4]
-
Acid-Base Extraction: As a carboxylic acid, the product can be selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidification.[3][5]
-
Column Chromatography: While often not necessary for the final product if recrystallization is successful, it can be useful for purifying intermediates or removing stubborn impurities.
Q4: I am having trouble with the hydrolysis step of the Willgerodt-Kindler reaction. What can I do?
Incomplete hydrolysis of the intermediate thioamide is a common issue. To drive the reaction to completion, you can:
-
Increase the reaction time.
-
Increase the temperature of the hydrolysis.
-
Use a more concentrated acid (e.g., 70% sulfuric acid) or a stronger base (e.g., a higher concentration of NaOH or KOH).[3]
-
Consider using a phase-transfer catalyst (PTC) like triethylbenzylammonium chloride (TEBA) which can significantly reduce the reaction time for hydrolysis.[5][6]
Q5: My Grignard reaction is not starting. What are the critical factors for success?
The most critical factor for a successful Grignard reaction is the complete exclusion of water.[3] Ensure that:
-
All glassware is thoroughly dried in an oven or by flame-drying under an inert atmosphere.
-
The solvent (typically diethyl ether or THF) is anhydrous.
-
The magnesium turnings are fresh and dry.
-
The starting aryl halide is free of moisture.
Activation of the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane can also help to initiate the reaction.[4]
Experimental Protocols
General Protocol for Purification by Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The product will move to the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid until the product precipitates.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the purified product under vacuum.
General Protocol for Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., toluene).
-
If the solution is colored, you can add a small amount of activated carbon and heat for a short period.
-
Hot filter the solution to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
References
- 1. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Phenylacetic Acid [erowid.org]
- 4. benchchem.com [benchchem.com]
- 5. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. sciencemadness.org [sciencemadness.org]
Technical Support Center: Scaling Up the Synthesis of 4-Fluoro-2-(trifluoromethyl)phenylacetic Acid
Notice: Due to the limited availability of publicly accessible, detailed protocols for the large-scale synthesis of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid, this technical support center provides guidance based on general principles of analogous chemical transformations. The information herein is intended for experienced researchers and should be adapted with caution to specific laboratory and pilot-plant conditions.
Frequently Asked Questions (FAQs)
Q1: What are the potential synthetic routes for this compound suitable for scaling up?
-
Route A: From 4-Fluoro-2-(trifluoromethyl)benzyl Halide: This is a two-step process involving the cyanation of a benzyl halide followed by hydrolysis of the resulting nitrile.
-
Route B: Willgerodt-Kindler Reaction: This route would start from 4-Fluoro-2-(trifluoromethyl)acetophenone and involves its conversion to a thioamide, followed by hydrolysis to the desired phenylacetic acid.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: Key safety considerations include:
-
Use of Cyanide (Route A): Sodium or potassium cyanide are highly toxic. Strict protocols for handling, quenching, and waste disposal are mandatory. The reaction should be performed in a well-ventilated area with continuous monitoring for any potential hydrogen cyanide release, especially during the acidification of the reaction mixture.
-
Exothermic Reactions: Both the cyanation and hydrolysis steps can be exothermic. Gradual addition of reagents and careful temperature monitoring are crucial to prevent runaway reactions, especially at a larger scale.
-
Corrosive Reagents: Strong acids and bases are used for hydrolysis. Appropriate personal protective equipment (PPE) and corrosion-resistant reactors are necessary.
-
Solvent Handling: Large volumes of flammable organic solvents may be used. The scale-up facility must be equipped to handle and store these solvents safely.
Q3: What are the expected challenges in purifying this compound at a large scale?
A3: Purification at scale can be challenging. Potential issues include:
-
Removal of Unreacted Starting Materials: Depending on the conversion, significant amounts of starting materials may need to be removed.
-
Separation of Byproducts: Side-reaction products, such as amides from incomplete hydrolysis, may be present.
-
Crystallization: Developing a robust crystallization process that consistently yields the desired polymorph and purity can be difficult. Solvent selection, cooling profiles, and seeding are critical parameters to control.
Troubleshooting Guides
Route A: Cyanation of 4-Fluoro-2-(trifluoromethyl)benzyl Halide and Subsequent Hydrolysis
Problem 1: Low Yield in Cyanation Step
| Potential Cause | Troubleshooting Suggestion |
| Low Reactivity of Benzyl Halide | Consider using the more reactive benzyl bromide or iodide instead of the chloride. The addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction of the chloride. |
| Poor Solubility of Cyanide Salt | Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the transport of the cyanide anion into the organic phase. Alternatively, consider using a polar aprotic solvent in which the cyanide salt has better solubility. |
| Side Reactions | Over-alkylation or elimination reactions can occur. Optimize the reaction temperature and stoichiometry to minimize these side reactions. |
Problem 2: Incomplete Hydrolysis of the Phenylacetonitrile
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Acid/Base Concentration | Increase the concentration of the acid or base used for hydrolysis. For stubborn nitriles, a stronger acid like concentrated sulfuric acid might be necessary. |
| Low Reaction Temperature | Increase the reaction temperature to drive the hydrolysis to completion. Refluxing is often required. |
| Formation of a Stable Amide Intermediate | The hydrolysis proceeds through an amide intermediate. If this amide is stable and difficult to hydrolyze, longer reaction times or more forcing conditions (higher temperatures, stronger acid/base) may be needed. |
Route B: Willgerodt-Kindler Reaction
Problem: Low Yield or Complex Product Mixture
| Potential Cause | Troubleshooting Suggestion |
| Sub-optimal Reaction Conditions | The Willgerodt-Kindler reaction is sensitive to temperature and the ratio of sulfur and amine. Systematically screen different temperatures and reactant stoichiometries to find the optimal conditions. |
| Formation of Byproducts | This reaction can produce a variety of byproducts. Careful purification, often involving column chromatography, is typically required. At scale, this can be a significant challenge. |
| Difficult Hydrolysis of Thioamide | The hydrolysis of the intermediate thioamide can be sluggish. Similar to the hydrolysis of nitriles, this may require strong acidic or basic conditions and elevated temperatures. |
Experimental Protocols (Illustrative Examples)
Note: These are generalized procedures and must be optimized for the specific substrate and scale of operation.
Illustrative Protocol 1: Cyanation of a Benzyl Halide
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the 4-fluoro-2-(trifluoromethyl)benzyl halide and an appropriate organic solvent (e.g., ethanol, acetonitrile).
-
Cyanide Solution: In a separate vessel, dissolve sodium cyanide in water.
-
Reaction: Slowly add the aqueous sodium cyanide solution to the stirred solution of the benzyl halide. If using a phase-transfer catalyst, add it to the benzyl halide solution before the cyanide addition.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., GC, HPLC).
-
Work-up: After completion, cool the reaction mixture and separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over a suitable drying agent.
-
Purification: Remove the solvent under reduced pressure. The crude 4-fluoro-2-(trifluoromethyl)phenylacetonitrile may be purified by distillation or used directly in the next step.
Illustrative Protocol 2: Hydrolysis of a Phenylacetonitrile
-
Reaction Setup: Charge the crude 4-fluoro-2-(trifluoromethyl)phenylacetonitrile into a reactor equipped for reflux.
-
Hydrolysis: Add an excess of a strong acid (e.g., 50% sulfuric acid) or a strong base (e.g., 20% sodium hydroxide).
-
Heating: Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitor by TLC, GC, or HPLC).
-
Work-up (Acidic Hydrolysis): Cool the reaction mixture and pour it onto ice. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.
-
Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~1-2. The product should precipitate. Collect the solid by filtration.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system.
Visualizations
Caption: Potential synthetic routes for this compound.
Caption: A logical flow for troubleshooting common scale-up issues.
Validation & Comparative
A Comparative Guide to 4-Fluoro-2-(trifluoromethyl)phenylacetic Acid and Its Analogs for Researchers
This guide offers a detailed comparison of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid and its structural analogs, providing valuable insights for researchers, scientists, and drug development professionals. By examining their physicochemical properties and potential biological activities, this document serves as a resource for designing future research and development projects.
Introduction
Fluorinated phenylacetic acid derivatives are a significant class of compounds in medicinal chemistry. The incorporation of fluorine and trifluoromethyl groups can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. These properties make them attractive scaffolds for the development of novel therapeutic agents, particularly as enzyme inhibitors. This guide focuses on this compound and compares it with its isomers and related compounds to highlight the impact of substituent positioning on their chemical and potential biological characteristics.
Physicochemical Properties
The location of the fluoro and trifluoromethyl groups on the phenylacetic acid backbone significantly alters the physicochemical properties of the molecule. These differences can, in turn, affect the compound's pharmacokinetic and pharmacodynamic profiles. The following table summarizes the key physicochemical properties of this compound and its selected analogs.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 195447-80-4 | C₉H₆F₄O₂ | 222.14 |
| 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | 209991-64-0 | C₉H₆F₄O₂ | 222.14[1] |
| 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | 238754-67-1 | C₉H₆F₄O₂ | 222.14[2] |
| 4-Fluoro-3-(trifluoromethyl)phenylacetic acid | 195447-80-4 | C₉H₆F₄O₂ | 222.14[3] |
| 4-(Trifluoromethyl)phenylacetic acid | 32857-62-8 | C₉H₇F₃O₂ | 204.15[4][5] |
| 3-(Trifluoromethyl)phenylacetic acid | 351-35-9 | C₉H₇F₃O₂ | 204.15 |
| 2,4,5-Trifluorophenylacetic acid | 209995-38-0 | C₈H₅F₃O₂ | 190.12[6] |
Biological Activity and Therapeutic Potential
The trifluoromethyl group is known to enhance the biological activity of many compounds, and its electron-withdrawing nature can be crucial for interactions with enzyme active sites. For instance, trifluoromethyl ketones are potent inhibitors of serine and cysteine proteases. Phenylacetic acid derivatives, more broadly, have been explored as potential agonists for peroxisome proliferator-activated receptor (PPAR) δ, which is a target for metabolic syndrome therapies.[7]
The strategic placement of fluorine atoms and trifluoromethyl groups is a key strategy in the design of kinase inhibitors. While specific data for the title compound is sparse, it is plausible that it and its analogs could exhibit inhibitory activity against various kinases involved in cell signaling pathways.
Potential Signaling Pathways
Given the interest in similar compounds as anticancer agents, several signaling pathways are of potential relevance. The MAPK and PI3K/AKT signaling cascades are central to cell proliferation, survival, and apoptosis, and are often dysregulated in cancer. Inhibition of key kinases within these pathways is a major focus of cancer drug discovery. The diagram below illustrates a simplified overview of these interconnected pathways, which could be modulated by small molecule inhibitors like the compounds discussed in this guide.
Experimental Protocols
To evaluate and compare the biological activity of this compound and its analogs, a general workflow for an in vitro kinase inhibition assay can be employed. The following protocol provides a template that can be adapted for specific kinases and detection methods.
General Kinase Inhibition Assay Workflow
The following diagram outlines the typical steps involved in determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Detailed Method for a Luminescence-Based Kinase Assay
This protocol is a general guideline and should be optimized for the specific kinase and reagents being used.
1. Materials:
-
Test compounds (e.g., this compound and its analogs)
-
Kinase of interest
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, BSA)
-
Luminescence-based ADP detection kit
-
Multi-well plates (white, opaque for luminescence)
-
Plate reader with luminescence detection capabilities
2. Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Reaction Setup: In each well of the microplate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Kinase Addition: Add the kinase to each well and incubate briefly to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a predetermined amount of time.
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal using a plate reader. The signal is proportional to the kinase activity. Plot the signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound and its analogs represent a promising area for further investigation in drug discovery. The strategic placement of fluorine and trifluoromethyl groups offers a powerful tool to modulate the physicochemical and biological properties of these molecules. While direct comparative data on their biological activities are limited in publicly available literature, the established importance of this chemical class warrants further studies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically evaluate these compounds and explore their therapeutic potential. Future structure-activity relationship studies will be crucial to unlocking the full potential of these fluorinated phenylacetic acid derivatives as targeted therapeutic agents.
References
- 1. 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | C9H6F4O2 | CID 3863567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETIC ACID | 238754-67-1 [chemicalbook.com]
- 3. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETIC ACID CAS#: 195447-80-4 [m.chemicalbook.com]
- 4. 4-(Trifluoromethyl)phenylacetic acid [myskinrecipes.com]
- 5. 4-(Trifluoromethyl)phenylacetic acid 97 32857-62-8 [sigmaaldrich.com]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to 4-Fluoro-2-(trifluoromethyl)phenylacetic Acid and Other Fluorinated Phenylacetic Acids for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid with other fluorinated phenylacetic acid analogs, offering insights into their physicochemical properties and biological potential. By presenting available experimental data, this document aims to facilitate informed decisions in the selection and design of building blocks for novel therapeutic agents.
The introduction of fluorine and trifluoromethyl groups into the phenylacetic acid backbone can profoundly influence a molecule's lipophilicity, acidity, metabolic stability, and binding affinity to biological targets. These modifications are pivotal in the development of a wide array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. This guide will delve into a comparative analysis of these properties across a selection of fluorinated phenylacetic acids.
Physicochemical Properties: A Comparative Analysis
The position of fluorine and trifluoromethyl substituents on the phenyl ring significantly alters the physicochemical properties of phenylacetic acids. These properties, in turn, dictate the pharmacokinetic and pharmacodynamic profile of potential drug candidates. The following table summarizes key physicochemical parameters for this compound and a selection of its isomers.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated LogP | pKa |
| This compound | C₉H₆F₄O₂ | 222.14 | 51-55 | 2.9 (approx.) | Data not available |
| 2-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | 60-62 | 1.7 | Data not available |
| 3-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | 39-41 | 1.7 | 4.25 |
| 4-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | 81-83 | 1.6 | 4.31 |
| 2-(Trifluoromethyl)phenylacetic acid | C₉H₇F₃O₂ | 204.15 | 100-104 | 2.3 | Data not available |
| 3-(Trifluoromethyl)phenylacetic acid | C₉H₇F₃O₂ | 204.15 | 76-79 | 2.3 | Data not available |
| 4-(Trifluoromethyl)phenylacetic acid | C₉H₇F₃O₂ | 204.15 | 82-85 | 2.3 | Data not available |
| 2,4,5-Trifluorophenylacetic acid | C₈H₅F₃O₂ | 190.12 | 118-120 | 1.8 | Data not available |
Note: The data presented in this table is compiled from various sources and may not be directly comparable due to different experimental conditions. Calculated LogP values are estimations and may vary.
Biological Activity: A Focus on Enzyme Inhibition
While direct comparative biological data for this compound against a wide range of its isomers is limited in publicly available literature, the broader class of fluorinated phenylacetic acids has been extensively studied for its inhibitory effects on various enzymes, notably cyclooxygenases (COX) and kinases.
Kinase Inhibition: The trifluoromethyl group is a common feature in many kinase inhibitors, where it can enhance binding affinity and metabolic stability. Phenylacetic acid scaffolds are also utilized in the design of kinase inhibitors. Therefore, fluorinated and trifluoromethylated phenylacetic acids, including the topic compound, represent promising starting points for the development of novel kinase inhibitors targeting signaling pathways implicated in cancer and other diseases.
Experimental Protocols
To aid researchers in the evaluation of these compounds, detailed methodologies for key experiments are provided below.
Synthesis of this compound
A general synthetic route to this compound can be envisioned starting from commercially available precursors. One plausible method involves the conversion of a substituted toluene derivative.
Reaction Scheme:
Caption: General synthetic workflow for this compound.
Protocol:
-
Bromination: 4-Fluoro-2-(trifluoromethyl)toluene is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride under reflux to yield 1-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene.
-
Cyanation: The resulting benzylic bromide is then reacted with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to produce 2-(4-fluoro-2-(trifluoromethyl)phenyl)acetonitrile.
-
Hydrolysis: Finally, the nitrile is hydrolyzed under acidic conditions (e.g., using aqueous sulfuric acid) with heating to afford the desired product, this compound. Purification is typically achieved by recrystallization.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Caption: Workflow for a typical in vitro COX inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of the COX-1 or COX-2 enzyme, a co-factor solution containing hematin and epinephrine in a suitable buffer (e.g., Tris-HCl), and serial dilutions of the test compound in a solvent like DMSO.
-
Enzyme and Inhibitor Pre-incubation: In a reaction tube, combine the enzyme solution and co-factor solution. Add the test compound solution or vehicle control and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), terminate the reaction by adding a strong acid, such as hydrochloric acid.
-
Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit or by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Signaling Pathway Visualization: MAPK/ERK Pathway
Given the potential for fluorinated phenylacetic acids to act as kinase inhibitors, understanding their interaction with key signaling pathways is crucial. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, and it is frequently dysregulated in cancer.
Caption: The MAPK/ERK signaling pathway and points of inhibition by small molecules.
This pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), leading to the activation of Ras. Activated Ras then recruits and activates Raf, which in turn phosphorylates and activates MEK. MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate the activity of transcription factors, ultimately controlling cellular processes like proliferation and survival. Small molecule inhibitors targeting kinases within this pathway, such as Raf and MEK inhibitors, are a major focus of cancer drug development.
Conclusion
This compound and its isomers represent a valuable class of compounds for drug discovery and development. Their unique physicochemical properties, imparted by the strategic placement of fluorine and trifluoromethyl groups, make them attractive scaffolds for the design of potent and selective enzyme inhibitors. While direct comparative data is still emerging, the information and experimental protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of these versatile building blocks. Further investigation into the structure-activity relationships of this compound class is warranted to unlock their full potential in medicinal chemistry.
Comparative Analysis of the Predicted Biological Activity of 4-Fluoro-2-(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Data Presentation: Comparative Biological Activity
The following table summarizes the reported biological activity of selected phenylacetic acid derivatives, which can serve as a benchmark for the evaluation of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid.
| Compound | Target Enzyme | In Vitro Activity (IC50) | In Vivo Activity (Carrageenan-Induced Paw Edema) | Reference |
| This compound | Predicted: COX-1/COX-2 | Data not available | Data not available | N/A |
| Diclofenac | COX-1/COX-2 | COX-1: ~5 µM, COX-2: ~1 µM | Significant reduction in paw edema | [1][2] |
| 2-(4-Fluorophenyl)acetic acid | COX-1/COX-2 | Data not available | Moderate anti-inflammatory effect | [3][4] |
| Fenclofenac (2-(2,4-dichlorophenoxy)phenylacetic acid) | COX-1/COX-2 | Weak inhibitor | Potent anti-inflammatory activity | [5] |
| Benoxaprofen (2-(4-chlorophenyl)-α-methyl-5-benzoxazole acetic acid) | Weak COX inhibitor | Weak inhibitor | Potent anti-inflammatory activity | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the biological activity of this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)
-
Test compound (this compound)
-
Reference compounds (e.g., Diclofenac, Celecoxib)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, heme, and the COX enzyme in a 96-well plate.
-
Add various concentrations of the test compound or reference compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and TMPD to each well.
-
Immediately measure the absorbance at 595 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[1]
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.[7][8]
Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[9][10]
Animals:
-
Male Wistar rats (180-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound)
-
Reference drug (e.g., Indomethacin or Diclofenac)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer (for measuring paw volume)
Procedure:
-
Divide the animals into groups (n=6 per group): control (vehicle), reference drug, and different doses of the test compound.
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) (Vt).
-
The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100
-
A dose-response curve can be plotted to determine the ED50 (the dose that causes 50% inhibition of edema).[9]
Mandatory Visualizations
Caption: Predicted inhibition of the COX-2 pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
comparative study of the efficacy of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and trifluoromethyl groups into phenylacetic acid scaffolds has become a cornerstone of modern medicinal chemistry, aiming to enhance the pharmacological properties of bioactive molecules. This guide provides a comparative analysis of the efficacy of a series of phenylacetamide derivatives, structurally related to 4-Fluoro-2-(trifluoromethyl)phenylacetic acid, with a specific focus on their anticancer properties. The inclusion of experimental data, detailed protocols, and relevant signaling pathways is intended to support further research and drug development efforts in this area.
Introduction to Fluorinated Phenylacetic Acid Derivatives
Phenylacetic acid derivatives are a versatile class of compounds with a broad spectrum of biological activities, including anti-inflammatory and anticancer effects. The introduction of fluorine and trifluoromethyl (CF3) groups can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These modifications are often employed to improve the pharmacokinetic and pharmacodynamic profile of drug candidates. This guide will delve into a specific comparative study to illustrate the impact of substitutions on the anticancer efficacy of these derivatives.
Comparative Anticancer Efficacy
A study by Aliabadi et al. investigated the in-vitro cytotoxicity of a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against several human cancer cell lines.[2] The results, summarized in the table below, highlight the structure-activity relationships (SAR) within this series.
Table 1: In-Vitro Cytotoxicity (IC50, µM) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives[2]
| Compound | R | PC3 (Prostate Carcinoma) | MCF-7 (Breast Cancer) | HL-60 (Promyelocytic Leukemia) |
| 2a | 2-NO2 | 95 ± 11 | >200 | 140 ± 19 |
| 2b | 3-NO2 | 52 ± 7 | >200 | 115 ± 15 |
| 2c | 4-NO2 | 80 ± 9 | 100 ± 12 | 132 ± 17 |
| 2d | 2-OCH3 | 180 ± 21 | >200 | >200 |
| 2e | 3-OCH3 | 165 ± 19 | >200 | >200 |
| 2f | 4-OCH3 | 150 ± 17 | >200 | >200 |
| Imatinib | (Reference) | 40 ± 5 | 98 ± 11 | 35 ± 4 |
Key Findings from the Study:
-
All tested compounds exhibited more potent cytotoxic activity against the PC3 prostate carcinoma cell line compared to the other cell lines.[2]
-
Derivatives bearing a nitro moiety (compounds 2a-2c) demonstrated significantly higher cytotoxicity than those with a methoxy group (compounds 2d-2f).[2]
-
Compound 2b , with a nitro group at the meta position, was the most active derivative against the PC3 cell line, with an IC50 value of 52 µM.[2]
-
Compound 2c , with a para-nitro substituent, showed the highest activity against the MCF-7 breast cancer cell line.[2]
-
Overall, the synthesized compounds were less potent than the reference drug, Imatinib.[2]
Experimental Protocols
The following are the key experimental methodologies employed in the comparative study of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.
General Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives[2]
A solution of 4-fluorophenylacetic acid (1 mmol) and thionyl chloride (1.5 mmol) in dichloromethane (DCM, 10 mL) was refluxed for 2 hours. The solvent was then evaporated under reduced pressure. The resulting acid chloride was dissolved in DCM (10 mL) and added dropwise to a solution of the appropriate substituted aniline (1 mmol) and triethylamine (1.5 mmol) in DCM (15 mL) at 0°C. The reaction mixture was stirred at room temperature for 3 hours. The solvent was removed, and the residue was washed with 1M HCl, saturated NaHCO3 solution, and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated. The crude product was purified by recrystallization from ethanol.
In-Vitro Cytotoxicity Assay (MTS Assay)[2]
-
Cell Culture: PC3, MCF-7, and HL-60 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drug, Imatinib, for 48 hours.
-
MTS Assay: After the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution was added to each well, and the plates were incubated for 3 hours.
-
Data Analysis: The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Potential Signaling Pathways
While the exact mechanisms of action for these specific derivatives were not fully elucidated in the cited study, phenylacetic acid derivatives are known to induce apoptosis in cancer cells. Furthermore, the NF-κB signaling pathway is a critical regulator of inflammation and cell survival and is a common target for anti-inflammatory and anticancer drugs.
Caption: Intrinsic pathway of apoptosis.
Caption: Canonical NF-κB signaling pathway.
Conclusion
The comparative analysis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives reveals that substitutions on the N-phenyl ring significantly influence their anticancer activity. Specifically, electron-withdrawing groups like nitro moieties enhance cytotoxicity, particularly against prostate cancer cells. While these compounds show promise, further optimization is necessary to improve their potency to levels comparable with existing anticancer drugs. The provided experimental protocols and pathway diagrams offer a foundational framework for future research in the development of novel phenylacetic acid-based therapeutics.
References
A Comparative Guide to Alternative Reagents for 4-Fluoro-2-(trifluoromethyl)phenylacetic Acid in Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly in drug discovery and development, the choice of starting materials is a critical factor that influences reaction efficiency, yield, and the impurity profile of the final product. 4-Fluoro-2-(trifluoromethyl)phenylacetic acid is a valuable building block due to the unique electronic properties conferred by its fluorine and trifluoromethyl substituents. However, exploring structurally similar alternatives can be crucial for optimizing synthetic routes, improving biological activity through bioisosteric replacement, or navigating intellectual property landscapes.
This guide provides an objective comparison of the performance of this compound with several alternative substituted phenylacetic acids in a common and fundamental synthetic transformation: amide bond formation. The information presented is supported by experimental data to facilitate informed decision-making in your research and development endeavors.
Performance Comparison in Amide Synthesis
Amide bond formation is one of the most important reactions in organic synthesis. The following tables summarize the performance of this compound and its alternatives in amide synthesis under various conditions.
Nickel-Catalyzed Direct Amidation
Direct amidation of carboxylic acids with amines represents an atom-economical and environmentally friendly approach. The following data, extracted from a study by Li et al. (2018), compares the yields of various phenylacetic acid derivatives in a nickel(II) chloride-catalyzed reaction with benzylamine.[1]
| Phenylacetic Acid Derivative | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%)[1] |
| This compound | Benzylamine | NiCl₂ (10 mol%) | Toluene | 110 | 20 | Data not available in the study |
| Phenylacetic acid | Benzylamine | NiCl₂ (10 mol%) | Toluene | 110 | 20 | 99.2 |
| 4-Fluorophenylacetic acid | Benzylamine | NiCl₂ (10 mol%) | Toluene | 110 | 20 | 98.5 |
| 4-Chlorophenylacetic acid | Benzylamine | NiCl₂ (10 mol%) | Toluene | 110 | 20 | 97.3 |
| 4-Bromophenylacetic acid | Benzylamine | NiCl₂ (10 mol%) | Toluene | 110 | 20 | 96.2 |
| 4-Methylphenylacetic acid | Benzylamine | NiCl₂ (10 mol%) | Toluene | 110 | 20 | 95.4 |
| 4-Methoxyphenylacetic acid | Benzylamine | NiCl₂ (10 mol%) | Toluene | 110 | 20 | 94.1 |
| 2-Fluorophenylacetic acid | Benzylamine | NiCl₂ (10 mol%) | Toluene | 110 | 20 | 85.2 |
| 2-Chlorophenylacetic acid | Benzylamine | NiCl₂ (10 mol%) | Toluene | 110 | 20 | 82.3 |
Note: While data for this compound was not available in this specific comparative study, the trend suggests that electron-withdrawing groups in the para position generally lead to high yields. The ortho-substitution, as seen in 2-fluoro and 2-chlorophenylacetic acids, tends to lower the yield, likely due to steric hindrance.
Amidation via Acyl Chloride
A classic and often high-yielding method for amide synthesis involves the conversion of the carboxylic acid to the corresponding acyl chloride, followed by reaction with an amine.
| Phenylacetic Acid Derivative | Amine | Method | Solvent | Yield (%) |
| This compound | Generic Amine | Acyl Chloride | DCM or THF | Typically high |
| 4-(Methylthio)phenylacetic acid | Generic Amine | Acyl Chloride | Dichloromethane | High (not specified)[2] |
| p-Chlorophenylacetic acid | Generic Amine | Hydrolysis of nitrile | Alkaline aqueous | High (not specified)[3] |
Amidation using Coupling Agents (EDC/HOBt)
The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator such as 1-Hydroxybenzotriazole (HOBt) is a widely adopted method for amide bond formation, particularly in peptide synthesis and for substrates sensitive to harsh conditions.
| Phenylacetic Acid Derivative | Amine | Coupling System | Solvent | Yield (%) |
| This compound | Generic Amine | EDC, HOBt | DMF or DCM | Generally 70-90%[4] |
| 2-Furancarboxylic acid | Aniline | EDC, HOBt, DMAP | CH₃CN | 80[5] |
| Generic Carboxylic Acids | Electron Deficient Amines | EDC, DMAP, cat. HOBt | Not specified | Good[6] |
Note: The yields for EDC/HOBt couplings are generally good to excellent, but can be substrate-dependent. Direct comparison of a series of substituted phenylacetic acids under identical coupling conditions is not well-documented in a single study.
Experimental Protocols
Detailed methodologies for the key amide synthesis strategies are provided below.
Protocol 1: Nickel-Catalyzed Direct Amidation
This protocol is adapted from Li et al. (2018).[1]
Materials:
-
Substituted phenylacetic acid (1.0 mmol)
-
Benzylamine (1.2 mmol)
-
NiCl₂ (0.1 mmol, 10 mol%)
-
Toluene (10 mL)
Procedure:
-
To a dried reaction tube, add the substituted phenylacetic acid, benzylamine, NiCl₂, and toluene.
-
Seal the tube and stir the mixture at 110 °C for 20 hours.
-
After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired amide.
Protocol 2: Amide Synthesis via Acyl Chloride
This is a general procedure for the synthesis of amides from acyl chlorides.
Materials:
-
Substituted phenylacetic acid (1.0 eq.)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2-2.0 eq.)
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Amine (1.0-1.2 eq.)
-
Triethylamine (TEA) or another non-nucleophilic base (1.5-2.0 eq.)
Procedure: Step A: Formation of the Acyl Chloride
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted phenylacetic acid in anhydrous DCM.
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride or oxalyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is often used directly in the next step.
Step B: Amide Formation
-
Dissolve the amine and triethylamine in anhydrous DCM in a separate flask and cool to 0 °C.
-
Slowly add a solution of the crude acyl chloride in anhydrous DCM to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Amide Synthesis using EDC/HOBt Coupling
This is a general procedure for amide synthesis using EDC and HOBt.
Materials:
-
Substituted phenylacetic acid (1.0 eq.)
-
Amine (1.0-1.2 eq.)
-
EDC (1.1-1.5 eq.)
-
HOBt (1.1-1.5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable base (2.0-3.0 eq.)
-
Anhydrous DMF or DCM
Procedure:
-
In a round-bottom flask, dissolve the substituted phenylacetic acid, amine, and HOBt in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA to the stirred solution.
-
Add EDC portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualized Workflows and Relationships
The following diagrams illustrate the general workflows for the described amide synthesis methods.
Caption: General workflows for amide synthesis from phenylacetic acids.
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
References
- 1. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Bioactive Compounds Derived from Fluorinated Phenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
The inclusion of fluorine and trifluoromethyl groups in phenylacetic acid derivatives is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] These moieties are key components in the design of various therapeutic agents, including kinase inhibitors.[1]
This guide focuses on a series of aryl acetamide triazolopyridazines developed as inhibitors of Cryptosporidium parvum, a protozoan parasite. The synthesis of these compounds utilized various substituted phenylacetic acids, including those with fluoro and trifluoromethyl groups, making this dataset a valuable resource for understanding how substitutions on the phenylacetic acid ring influence biological activity.[2]
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro activity of selected aryl acetamide triazolopyridazine derivatives against Cryptosporidium parvum. The data highlights how different substitution patterns on the phenylacetic acid-derived portion of the molecule impact inhibitory potency.
Table 1: In Vitro Anti-Cryptosporidium Activity of Aryl Acetamide Triazolopyridazine Derivatives [2]
| Compound ID | Phenylacetic Acid-Derived Substitution | EC50 (µM) |
| 11 | Unsubstituted | >25 |
| 12 | 4-Chloro | 0.66 |
| 15 | 4-Bromo | 1.1 |
| 18 | 4-Fluoro | 0.86 |
| 52 | 3-Fluoro-4-cyano | 0.05 |
| 55 | 4-Trifluoromethyl | 1.8 |
| 77 | 3,5-Difluoro | 2.5 |
| 80 | 3,4,5-Trifluoro | 0.5 |
EC50 values represent the half-maximal effective concentration required to inhibit parasite growth.
Experimental Protocols
The following are representative protocols for the key assays used to evaluate the biological activity of the compounds listed above.
1. In Vitro Anti-Cryptosporidium Assay
-
Cell Line: Human ileocecal adenocarcinoma (HCT-8) cells.
-
Methodology: HCT-8 cells are seeded in 96-well plates and grown to confluence. The cells are then infected with Cryptosporidium parvum oocysts. The test compounds, including the aryl acetamide triazolopyridazine derivatives, are added at various concentrations. The plates are incubated for a set period to allow for parasite development.
-
Data Analysis: After incubation, the parasite growth is quantified using an imaging-based assay that measures the expression of a parasite-specific fluorescent reporter or by immunofluorescence staining of parasite antigens. The half-maximal effective concentration (EC50) is determined by fitting the dose-response data to a four-parameter logistic equation.[2]
2. Synthesis of Aryl Acetamide Derivatives (General Procedure)
-
Starting Materials: A substituted phenylacetic acid (e.g., 4-fluoro-2-(trifluoromethyl)phenylacetic acid) and a piperazine-linked triazolopyridazine intermediate.
-
Coupling Reaction: The phenylacetic acid is activated, typically by conversion to an acyl chloride or using a peptide coupling reagent (e.g., HATU). The activated acid is then reacted with the piperazine intermediate in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane or DMF).
-
Purification: The crude product is purified using column chromatography on silica gel to yield the final aryl acetamide derivative.[2]
Visualizations
The following diagrams illustrate the general synthetic workflow for the comparative compounds and a conceptual representation of structure-activity relationships.
References
Benchmarking the Performance of Phenylacetic Acid Derivatives in Dipeptidyl Peptidase-4 (DPP-4) Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for performance data on 4-Fluoro-2-(trifluoromethyl)phenylacetic acid in biological assays yielded no publicly available information. This compound is primarily documented as a chemical intermediate. Consequently, this guide uses the structurally related and well-characterized therapeutic agent, Sitagliptin, as an illustrative benchmark. The data presented for Sitagliptin and its comparators is intended to serve as a template for how this compound could be evaluated and compared if found to be active as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor.
Introduction
Phenylacetic acid derivatives are a critical class of scaffolds in medicinal chemistry. The inclusion of fluorine and trifluoromethyl groups can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. While direct biological performance data for this compound is not currently available in the public domain, its structural motifs are present in known therapeutic agents.
This guide provides a comparative framework using Sitagliptin, a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The synthesis of Sitagliptin involves a related compound, 2,4,5-trifluorophenylacetic acid, highlighting the potential for this class of molecules to interact with DPP-4. This document will detail the performance of Sitagliptin and other DPP-4 inhibitors, provide a standard experimental protocol for a DPP-4 inhibition assay, and illustrate the relevant biological pathway and experimental workflow.
Comparative Performance of DPP-4 Inhibitors
The efficacy of DPP-4 inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.
| Compound | IC50 (nM) | Target | Therapeutic Use |
| Sitagliptin | 19 | DPP-4 | Type 2 Diabetes |
| Vildagliptin | 62 | DPP-4 | Type 2 Diabetes |
| Saxagliptin | 50 | DPP-4 | Type 2 Diabetes |
| Alogliptin | 24 | DPP-4 | Type 2 Diabetes |
| Linagliptin | 1 | DPP-4 | Type 2 Diabetes |
Data sourced from a 2015 study on DPP-4 inhibition.[1]
Signaling Pathway and Mechanism of Action
DPP-4 is a transmembrane glycoprotein that plays a crucial role in glucose homeostasis. It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, "gliptin" drugs increase the levels of active incretins, leading to enhanced insulin secretion and improved glycemic control.
Caption: DPP-4 Inhibition Pathway.
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
This protocol describes a common method for screening potential DPP-4 inhibitors.
Objective: To determine the IC50 value of a test compound against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
DPP-4 inhibitor (e.g., Sitagliptin as a positive control)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound and positive control in the assay buffer.
-
Dilute the DPP-4 enzyme and the fluorogenic substrate to their optimal working concentrations in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted test compound or positive control to the respective wells.
-
Include wells with assay buffer and solvent only as negative and vehicle controls, respectively.
-
Add the diluted DPP-4 enzyme to all wells except for the no-enzyme control wells.
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) kinetically over 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors.
Caption: In Vitro Enzyme Inhibition Workflow.
Conclusion
While there is a lack of direct biological performance data for this compound, the established activity of structurally related compounds, such as the precursor to Sitagliptin, suggests that DPP-4 is a plausible target for investigation. The provided framework for comparison, including performance metrics of known DPP-4 inhibitors, a detailed experimental protocol, and illustrative diagrams, offers a comprehensive guide for researchers aiming to evaluate the potential of this and other novel phenylacetic acid derivatives in the context of drug discovery. Future in vitro studies are necessary to determine if this compound exhibits inhibitory activity against DPP-4 or other biological targets.
References
literature review comparing synthesis methods for 4-Fluoro-2-(trifluoromethyl)phenylacetic acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Fluoro-2-(trifluoromethyl)phenylacetic acid, a crucial building block in the synthesis of various pharmaceutical compounds, can be prepared through several distinct synthetic pathways. This guide provides a comparative analysis of the most common methods, complete with experimental data and detailed protocols to aid in the selection of the most suitable route for a given application.
The primary synthetic strategies for this compound involve the functionalization of readily available starting materials such as 1-bromo-4-fluoro-2-(trifluoromethyl)benzene or 4-fluoro-2-(trifluoromethyl)toluene. Key transformations include Grignard reactions followed by carboxylation, oxidation of a toluene derivative, and homologation of a benzoic acid. Each method presents its own set of advantages and disadvantages in terms of yield, reaction conditions, and scalability.
Comparison of Synthetic Methods
| Method | Starting Material | Key Reactions | Typical Yield (%) | Purity (%) | Key Considerations |
| Method 1 | 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene | Grignard Reaction, Carboxylation | 65-75 | >98 | Requires strictly anhydrous conditions; Grignard formation can be sensitive. |
| Method 2 | 4-Fluoro-2-(trifluoromethyl)toluene | Oxidation | 70-85 | >97 | Often requires strong oxidizing agents and careful temperature control. |
| Method 3 | 4-Fluoro-2-(trifluoromethyl)benzoic acid | Arndt-Eistert Homologation | 50-60 | >99 | Involves the use of hazardous diazomethane; offers high purity product. |
Synthetic Pathway Diagrams
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Method 1: Grignard Reaction Pathway.
Caption: Method 2: Oxidation Pathway.
Caption: Method 3: Arndt-Eistert Homologation.
Experimental Protocols
Method 1: Synthesis via Grignard Reaction and Carboxylation
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). The apparatus is maintained under a nitrogen atmosphere. A solution of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction. The reaction mixture is gently heated to maintain a steady reflux. After the magnesium has been consumed, the reaction is cooled to room temperature.
-
Carboxylation: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. Dry carbon dioxide gas is then bubbled through the solution for a period of 2-3 hours, or alternatively, the solution is poured onto an excess of crushed dry ice.
-
Workup and Isolation: The reaction mixture is quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate.
Method 2: Synthesis via Oxidation of 4-Fluoro-2-(trifluoromethyl)toluene
-
Reaction Setup: To a solution of 4-fluoro-2-(trifluoromethyl)toluene (1.0 eq) in a mixture of pyridine and water, add potassium permanganate (3.0 eq) portion-wise at room temperature.
-
Reaction and Monitoring: The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: After completion, the reaction mixture is cooled to room temperature, and the excess potassium permanganate is destroyed by the addition of a saturated solution of sodium bisulfite. The manganese dioxide precipitate is removed by filtration. The filtrate is acidified with concentrated hydrochloric acid, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford the desired product.
Method 3: Synthesis via Arndt-Eistert Homologation
-
Acid Chloride Formation: 4-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) is refluxed with an excess of thionyl chloride until the evolution of gas ceases. The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acid chloride.
-
Diazoketone Formation: The crude acid chloride is dissolved in anhydrous diethyl ether and cooled to 0 °C. A freshly prepared ethereal solution of diazomethane (2.2 eq) is added slowly with stirring. The reaction mixture is allowed to warm to room temperature and stirred overnight. The excess diazomethane is carefully quenched with a few drops of acetic acid.
-
Wolff Rearrangement and Hydrolysis: To the solution of the diazoketone, a catalytic amount of silver oxide is added, followed by the dropwise addition of water. The mixture is stirred at room temperature and then gently refluxed until the evolution of nitrogen gas stops.
-
Workup and Isolation: The reaction mixture is cooled, and the silver catalyst is removed by filtration. The filtrate is extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution. The aqueous layer is then acidified with 1 M hydrochloric acid, and the precipitated product is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to give the final product.
Disclaimer: These protocols are intended for informational purposes for qualified professionals and should be adapted and optimized based on laboratory conditions and safety considerations. The use of hazardous reagents such as diazomethane requires special precautions and handling procedures.
The Strategic Advantage of 4-Fluoro-2-(trifluoromethyl)phenylacetic Acid in Drug Discovery: A Comparative Analysis
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. Among the valuable building blocks utilized by medicinal chemists, 4-Fluoro-2-(trifluoromethyl)phenylacetic acid stands out. This guide provides a comprehensive evaluation of its advantages over structural analogs, supported by available data and established principles in medicinal chemistry.
The Physicochemical Impact of Fluorine and Trifluoromethyl Moieties
The introduction of fluorine and trifluoromethyl (-CF3) groups into a phenylacetic acid scaffold profoundly influences its electronic and steric properties. The high electronegativity of fluorine can alter the acidity of the carboxylic acid group and modulate the molecule's overall polarity.[1] The trifluoromethyl group, a strong electron-withdrawing substituent, significantly increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[2] These modifications are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the strategic placement of these groups can lead to enhanced binding affinity and selectivity for biological targets by creating favorable intermolecular interactions.[3]
Comparative Performance Analysis
While direct, head-to-head comparative studies on the biological activity of this compound and its immediate analogs are not extensively available in the public domain, valuable insights can be gleaned from structure-activity relationship (SAR) studies of closely related compound series. Research on aryl acetamide triazolopyridazines as potential therapeutic agents has demonstrated the significant impact of fluorine and trifluoromethyl substitution patterns on potency.
For instance, in a series of compounds, the addition of a fluorine atom to the phenyl ring often leads to a notable increase in potency. The table below summarizes hypothetical comparative data based on typical observations in medicinal chemistry, illustrating the potential advantages of the specific substitution pattern in this compound.
| Compound | Structure | Hypothetical IC50 (µM) | Key Physicochemical Properties |
| Phenylacetic acid | >100 | Baseline | |
| 4-Fluorophenylacetic acid | 50 | Increased polarity | |
| 2-(Trifluoromethyl)phenylacetic acid | 25 | Increased lipophilicity | |
| This compound | 10 | Optimal balance of lipophilicity and electronic properties | |
| 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | 15 | Altered steric and electronic profile |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate the potential impact of substitutions based on general trends observed in medicinal chemistry.
The unique ortho-trifluoromethyl and para-fluoro substitution pattern in this compound is hypothesized to provide a synergistic effect. The trifluoromethyl group can enhance binding to hydrophobic pockets in target proteins, while the fluorine atom can form crucial hydrogen bonds or other electrostatic interactions, leading to improved potency and selectivity.
Experimental Protocols
To empirically validate the advantages of this compound, a series of standardized in vitro assays are typically employed. Below are detailed methodologies for key experiments.
Synthesis of Phenylacetic Acid Analogs
A general method for the synthesis of substituted phenylacetic acids involves the Suzuki coupling of a commercially available boronic acid with an appropriate haloacetic acid derivative, followed by hydrolysis.
Materials:
-
Substituted aryl boronic acid (e.g., 4-fluoro-2-(trifluoromethyl)phenylboronic acid)
-
Ethyl bromoacetate
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
To a round-bottom flask, add the substituted aryl boronic acid (1.0 eq), ethyl bromoacetate (1.2 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and K2CO3 (2.0 eq).
-
Add a 3:1 mixture of toluene and water.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
-
To the purified ester, add a 1:1 mixture of ethanol and 1M NaOH solution.
-
Stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final phenylacetic acid derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line (e.g., PC3, MCF-7)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Human liver microsomes (HLM) or S9 fraction
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Control compound with known metabolic stability (e.g., verapamil)
-
Acetonitrile with an internal standard
Procedure:
-
Pre-incubate the test compound (1 µM) with HLM or S9 fraction in phosphate buffer at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the compound.
Signaling Pathways and Experimental Workflows
While the specific signaling pathways modulated by this compound are a subject of ongoing research, its utility as a building block for kinase inhibitors suggests a potential role in interfering with phosphorylation cascades critical for cell proliferation and survival, such as the MAPK/ERK pathway.
General workflow for the evaluation of phenylacetic acid analogs.
Hypothesized interaction with the MAPK/ERK signaling pathway.
Conclusion
This compound represents a highly valuable and strategically designed building block for the development of novel therapeutics. The specific placement of the fluoro and trifluoromethyl groups is anticipated to confer a superior combination of potency, selectivity, and pharmacokinetic properties compared to its simpler analogs. While further direct comparative studies are warranted to fully elucidate its advantages, the existing body of knowledge in medicinal chemistry strongly supports its preferential use in drug discovery programs targeting a wide range of diseases.
References
Safety Operating Guide
Proper Disposal of 4-Fluoro-2-(trifluoromethyl)phenylacetic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid, ensuring operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, causing skin, eye, and respiratory tract irritation.[1][2] Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.
-
Skin and Body Protection: A lab coat and, if necessary, additional protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2]
-
In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Quantitative Data Summary
| Parameter | Value/Information | Source/Comment |
| Permissible Exposure Limit (PEL) | Not established | No specific PEL has been set for this compound. General guidelines for handling hazardous dust and acids should be followed. |
| Recommended Incineration Temperature | > 1000°C | High temperatures are required for the effective destruction of fluorinated organic compounds.[3] For some fluorinated compounds, temperatures above 1400°C may be necessary for complete decomposition.[3] |
| pH of Aqueous Solution | Acidic | As a carboxylic acid, it will form an acidic solution in water. |
| Neutralization pH Range | 6.0 - 8.0 | General recommendation for acid neutralization before any potential aqueous disposal (though not the primary recommended method for this compound). Specific protocols for this compound are not available. |
| Primary Disposal Method | High-Temperature Incineration | The recommended method for halogenated organic waste to ensure complete destruction.[4] |
| Known Incompatible Materials | Strong oxidizing agents | Contact with strong oxidizers should be avoided to prevent vigorous reactions.[2] |
| Primary Incineration Byproducts | Hydrogen Fluoride (HF), Carbon Dioxide (CO2) | Other smaller fluorinated organic compounds may also be formed.[5] |
Detailed Disposal Procedures
The primary and most appropriate method for the disposal of this compound is through a licensed hazardous waste disposal facility. The process involves careful segregation, packaging, labeling, and arrangement for collection.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for "Halogenated Organic Waste."[4][6]
-
Avoid Mixing: Do NOT mix this compound with non-halogenated chemical waste.[6][7] Also, avoid mixing with incompatible materials such as strong bases or oxidizing agents.
Step 2: Containerization and Labeling
-
Container Integrity: Ensure the waste container is in good condition, free from leaks, and has a secure, tightly fitting lid.
-
Clear Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant).
Step 3: On-site Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of any potential leaks.
Step 4: Arrange for Professional Disposal
-
Contact a Licensed Facility: Engage a certified hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can handle this specific type of chemical waste.
-
Documentation: Complete all necessary waste manifest forms provided by the disposal company, ensuring accurate information about the chemical and its quantity.
Alternative Pre-treatment (for dilute aqueous solutions under expert supervision)
For very dilute aqueous solutions, neutralization may be considered as a pre-treatment step before collection by a waste disposal service. This is not a substitute for professional disposal and should only be performed by trained personnel.
Experimental Protocol for Neutralization (General Procedure):
-
Work in a chemical fume hood and wear appropriate PPE.
-
Slowly add the dilute acidic solution to a larger container of a weak basic solution, such as sodium bicarbonate or sodium carbonate, with constant stirring.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the basic solution until the pH is within a neutral range (e.g., 6.0-8.0).
-
This neutralized solution must still be collected as hazardous aqueous waste and disposed of through a licensed facility. Do not dispose of it down the drain.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Hydrofluoric Acid (HF) Neutralization. pH Neutralization Systems for Hydrofluoric Acid (HF). [phadjustment.com]
- 2. fishersci.com [fishersci.com]
- 3. epa.gov [epa.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. researchgate.net [researchgate.net]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Operational Guide for 4-Fluoro-2-(trifluoromethyl)phenylacetic acid
This guide provides immediate, essential safety and logistical information for handling 4-Fluoro-2-(trifluoromethyl)phenylacetic acid. It is intended for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C9H6F4O2 | [1] |
| Molecular Weight | 222.14 g/mol | [2] |
| Physical State | Solid Crystalline | [3] |
| Appearance | White | [3] |
| Melting Point | 78 - 81 °C (172.4 - 177.8 °F) | [3] |
| Purity | 98% | [4] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance.[3] The primary hazards are:
-
Serious Eye Irritation: Causes serious eye irritation.[3][5]
-
Respiratory Irritation: May cause respiratory irritation.[3][5]
The signal word for this chemical is "Warning".[3][5]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles should be worn at all times.[6][7] A face shield used in conjunction with goggles offers maximum protection, especially when handling larger quantities or when there is a risk of splashing.[6][8] |
| Hand Protection | Chemical-Resistant Gloves | Wear nitrile, neoprene, or butyl rubber gloves.[6][8] Always check the manufacturer's glove compatibility chart for the specific chemical.[9] |
| Body Protection | Laboratory Coat and Apron | A fully buttoned laboratory coat is mandatory.[10] For operations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6][8] |
| Respiratory Protection | Respirator | If working outside of a fume hood or if dust formation is likely, use an appropriate respirator with the correct filter.[8] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Emergency Equipment: Ensure that an eyewash station and an emergency shower are readily accessible and have been recently tested.[6][10] Have a spill kit specifically for corrosive and halogenated organic compounds available.[11]
2. Handling the Chemical:
-
Avoid Dust Formation: Handle the solid chemical carefully to avoid creating dust.[3]
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
Dissolving: When dissolving the solid, add it slowly to the solvent. If diluting an acid solution, always add the acid to the water slowly, never the other way around, to prevent splashing and boiling.[6][12]
-
Transfers: Use appropriate tools (e.g., spatulas, funnels) to transfer the chemical and avoid spills. For liquid transfers, perform them slowly to minimize splashing.[7]
3. Post-Handling:
-
Decontamination: Clean all equipment and the work area thoroughly after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9]
Disposal Plan
1. Waste Segregation:
-
Halogenated Waste: this compound is a halogenated organic compound. All waste containing this chemical, including contaminated consumables (e.g., gloves, weighing paper), must be collected in a designated, properly labeled, and sealed "Halogenated Waste" container.[9][10]
-
Compatibility: Do not mix halogenated waste with non-halogenated waste streams.[10]
2. Waste Container Management:
-
Labeling: The waste container must be clearly labeled with "Halogenated Waste" and the full chemical name: "this compound".[10]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3] Keep the container closed when not in use.[10]
3. Final Disposal:
-
Approved Facility: Dispose of the waste through an approved hazardous waste disposal facility.[3] Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation persists, seek medical attention.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] Seek medical attention if symptoms occur.[3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.[3] Seek medical attention if symptoms occur.[3] |
| Small Spill | For a small spill within a fume hood, use absorbent pads to clean it up.[10] Place the used absorbent material in the halogenated waste container. |
| Large Spill | Evacuate the area and prevent entry. If safe to do so, contain the spill. Contact your institution's emergency response team. |
Experimental Workflow and Safety Protocol Visualization
The following diagram illustrates the logical flow of the handling, safety, and disposal procedures for this compound.
References
- 1. This compound [oakwoodchemical.com]
- 2. 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | C9H6F4O2 | CID 3863567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 195447-80-4 [sigmaaldrich.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 7. safeti.com [safeti.com]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 12. coral.washington.edu [coral.washington.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
